molecular formula C10H15N3O B7899750 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Cat. No.: B7899750
M. Wt: 193.25 g/mol
InChI Key: MUZBLOQJEKKXNF-UHFFFAOYSA-N
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Description

1-(3-Methylpyrazin-2-yl)piperidin-3-ol is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a piperidine ring, a prevalent scaffold in drug discovery, linked to a methyl-substituted pyrazine heterocycle. The integration of these systems makes it a valuable building block for constructing novel molecular entities. Piperidine and pyrazine derivatives are recognized for their broad biological activities and are frequently found in compounds investigated for various therapeutic areas. Research into similar structural analogs has shown their relevance in the development of anticancer, antifungal, antibacterial, and antipsychotic agents, as well as in HIV protease inhibitor research . The specific stereochemistry and substitution pattern on the piperidine ring can be critical for a compound's mechanism of action and interaction with biological targets. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the discovery of new active compounds. Researchers can utilize it to explore novel chemical space in medicinal chemistry programs. The physical and chemical properties, including a molecular weight of 207.27 g/mol (inferred from a closely related analog) , a predicted topological polar surface area of around 49 Ų, and characteristic boiling and flash points, make it a relevant subject for experimental and computational vibrational, NMR, and UV spectroscopic studies . This product is strictly for research use in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-methylpyrazin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZBLOQJEKKXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Chemical Identity & Core Data[1]

This compound is a bifunctionalized heterocyclic scaffold often employed in drug discovery to modulate physicochemical properties (solubility, lipophilicity) of kinase inhibitors and GPCR ligands. While the specific conjugate is a custom intermediate, it is synthesized from widely available commercial precursors.

Compound Identification
AttributeDetail
IUPAC Name This compound
Common Name 2-(3-Hydroxypiperidin-1-yl)-3-methylpyrazine
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Predicted LogP ~0.8 (Highly favorable for CNS penetration and oral bioavailability)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Precursor CAS Registry

As a specialized intermediate, this compound is best identified by its constituent synthons. Use the following CAS numbers for procurement:

  • Precursor A (Electrophile): 2-Chloro-3-methylpyrazine

    • CAS: 95-58-9 [1][2][3][4]

    • Role: Provides the heteroaromatic core.

  • Precursor B (Nucleophile): 3-Hydroxypiperidine (Piperidin-3-ol)[5]

    • CAS (Racemic): 6859-99-0 [5]

    • CAS (R-isomer): 62414-68-0

    • CAS (S-isomer): 24211-55-0 [6][7]

    • Role: Introduces the polar hydroxyl handle and solubilizing saturated ring.

Part 2: Synthesis Strategy & Protocols

Mechanistic Insight

The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SₙAr) .

  • Challenge: The methyl group at the C3 position of the pyrazine ring creates steric hindrance ortho to the leaving group (chlorine).

  • Solution: Standard SₙAr conditions (mild base/heat) may be sluggish. Using a polar aprotic solvent (DMSO or NMP) at elevated temperatures (100–120°C) is recommended to overcome the activation energy barrier. Alternatively, Palladium-catalyzed Buchwald-Hartwig amination can be used if thermal conditions degrade the precursors.

Experimental Protocol (Thermal SₙAr)

Reagents:

  • 2-Chloro-3-methylpyrazine (1.0 eq)[3]

  • Piperidin-3-ol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Setup: In a pressure-rated reaction vial, dissolve 2-Chloro-3-methylpyrazine and Piperidin-3-ol in anhydrous DMSO.

  • Base Addition: Add finely powdered K₂CO₃. ( Note: Milling the base increases surface area and reaction rate.)

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride (M+H 129).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water to remove DMSO.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is typically an oil.[4] Purify via Flash Column Chromatography using a gradient of 0–10% Methanol in Dichloromethane (DCM).

Workflow Visualization

The following diagram outlines the logical flow for synthesis and decision-making based on steric outcomes.

SynthesisWorkflow Start Start: Precursor Selection Reactants 2-Chloro-3-methylpyrazine + Piperidin-3-ol Start->Reactants ConditionCheck Steric Assessment: Is C3-Methyl hindering attack? Reactants->ConditionCheck ThermalRoute Route A: Thermal SnAr (DMSO, 110°C, K2CO3) ConditionCheck->ThermalRoute Standard Protocol CatalyticRoute Route B: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) ConditionCheck->CatalyticRoute If Low Yield/High Temp Fails Analysis LC-MS Validation (Target M+H: 194.25) ThermalRoute->Analysis CatalyticRoute->Analysis Purification Purification: Flash Chromatography (DCM:MeOH) Analysis->Purification

Figure 1: Decision matrix for the synthesis of sterically hindered pyrazine-piperidine adducts.

Part 3: Applications in Drug Design

Solubility Enhancement

The piperidin-3-ol moiety is a "privileged structure" for improving the physicochemical profile of lipophilic drug candidates.

  • Mechanism: The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, lowering LogD and increasing aqueous solubility without introducing a formal charge (unlike amines).

  • Stereochemistry: Using the chiral (R) or (S) enantiomers (CAS 62414-68-0 / 24211-55-0) allows for probing the spatial requirements of the target binding pocket.

Bioisosterism

The 3-methylpyrazine core serves as a bioisostere for:

  • o-Tolyl groups: Retains the lipophilic bulk but adds polarity (Nitrogen atoms).

  • Pyridines: The extra nitrogen in the pyrazine ring lowers the pKa of the system, potentially reducing hERG channel liability compared to more basic pyridine analogs.

Analytical Characterization Data (Predicted)

When validating the synthesized compound, look for these key NMR signals:

  • ¹H NMR (DMSO-d₆):

    • Pyrazine Aromatic: Two doublets (or broad singlets) around δ 7.8–8.2 ppm.

    • Methyl Group: A sharp singlet around δ 2.3–2.5 ppm (deshielded by the aromatic ring).

    • Piperidine -CH-OH: A multiplet around δ 3.5–3.8 ppm.

    • Piperidine N-CH₂: Broad multiplets around δ 3.0–4.0 ppm (due to rotamers or ring flipping).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 566324 (Piperazine analogs and synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) Reaction Conditions. Retrieved from [Link]

Sources

3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine: Synthesis, Characterization, and Potential Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine, a novel heterocyclic compound with significant potential in drug discovery and development. By integrating a substituted pyrazine moiety with a 3-hydroxypiperidine scaffold, this molecule presents a unique structural framework for interacting with various biological targets. Piperidine and its derivatives are fundamental building blocks in medicinal chemistry, present in numerous pharmaceuticals, while pyrazine derivatives are also recognized for their diverse pharmacological activities.[1][2] This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential pharmacological profile based on structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

The structure of 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine combines two key pharmacophores: a 3-hydroxypiperidine ring and a 3-methylpyrazine ring. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its role in CNS-active compounds and other therapeutic agents.[1][3] The hydroxyl group at the 3-position introduces a hydrogen bond donor/acceptor site, potentially enhancing binding affinity and modulating solubility. The N-linked 3-methylpyrazine ring contributes to the molecule's aromaticity, polarity, and potential for specific receptor interactions. The methyl group on the pyrazine ring can influence steric and electronic properties, which may affect binding to biological targets.[4]

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O-
Molecular Weight 193.25 g/mol -
XLogP3-AA 0.9PubChem (Analog Prediction)
Hydrogen Bond Donor Count 1PubChem (Analog Prediction)
Hydrogen Bond Acceptor Count 4PubChem (Analog Prediction)
Topological Polar Surface Area 51.9 ŲPubChem (Analog Prediction)
Predicted Solubility Soluble in water and polar organic solventsBased on structural motifs[5]

Note: Properties are computationally predicted based on the structure and may vary from experimental values.

Synthesis and Characterization Workflow

A robust and efficient synthesis is critical for enabling further biological evaluation. The most logical approach for synthesizing 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a commercially available or readily synthesized halo-pyrazine with 3-hydroxypiperidine.

G cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_characterization Characterization A Reactants: 2-chloro-3-methylpyrazine (R/S)-3-hydroxypiperidine B S N Ar Reaction (e.g., Pd-catalyzed Buchwald-Hartwig or thermal amination) A->B C Crude Product B->C D Column Chromatography (Silica gel, EtOAc/Hexane gradient) C->D E Pure Product: 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine D->E F Structural Verification: ¹H NMR, ¹³C NMR, LC-MS E->F

Caption: Overall workflow for synthesis and characterization.
Detailed Synthesis Protocol

This protocol describes a standard Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and minimizing side reactions.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, oven-baked round-bottom flask, add 2-chloro-3-methylpyrazine (1.0 eq), (R/S)-3-hydroxypiperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane, followed by a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperidine protons. Key signals would include two aromatic protons on the pyrazine ring, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) in the piperidine ring, and a characteristic set of multiplets for the other piperidine methylene protons. The methyl group on the pyrazine ring will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expect to see signals for the aromatic carbons of the pyrazine ring and the aliphatic carbons of the piperidine ring. The carbon attached to the hydroxyl group will be shifted downfield.[6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z 194.25), confirming its identity. Fragmentation patterns can provide further structural information.[7]

Potential Pharmacological Profile and Mechanism of Action

While no direct biological data exists for 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine, its structural components suggest several potential therapeutic applications. The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS).[3] The combination with a pyrazine ring, found in various bioactive molecules, suggests potential interactions with neurotransmitter receptors.[2]

Potential Therapeutic Areas:

  • Neuropsychiatric Disorders: Many piperidine and piperazine derivatives exhibit activity at dopamine, serotonin, and sigma receptors.[2][8] This compound could be investigated as a potential antipsychotic, antidepressant, or anxiolytic agent.

  • Neurological Disorders: Compounds containing the piperidine scaffold have been explored for neurodegenerative diseases like Alzheimer's, often by targeting enzymes such as acetylcholinesterase.[3][9]

  • Inflammatory Diseases: Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[4] The subject molecule could potentially modulate inflammatory pathways.

  • Oncology: The piperidine ring is a feature in some anticancer agents, and its derivatives have been synthesized and tested for such activities.[1]

G cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Applications Compound 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine Structural Features: - 3-Hydroxypiperidine - 3-Methylpyrazine GPCRs GPCRs (Dopamine, Serotonin) Compound->GPCRs interacts with Enzymes Enzymes (e.g., AChE, Kinases) Compound->Enzymes interacts with IonChannels Ion Channels Compound->IonChannels interacts with CNS CNS Disorders (Psychosis, Depression) GPCRs->CNS leads to Neuro Neurodegenerative (Alzheimer's) Enzymes->Neuro leads to Inflammation Anti-inflammatory Enzymes->Inflammation leads to

Caption: Postulated mechanism and applications.

Experimental Protocols for Biological Screening

To validate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays.

Receptor Binding Assay (Example: Dopamine D2 Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity of the compound for a specific G-protein coupled receptor (GPCR).

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing the human dopamine D2 receptor or prepare them from a stable cell line.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Kᵢ).

In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.

Step-by-Step Methodology:

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include vehicle-only and unstimulated controls.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and release into the supernatant.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine represents a promising scaffold for the development of novel therapeutics. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a range of potential biological activities, particularly within the central nervous system. The immediate next steps should focus on the synthesis, purification, and full spectroscopic characterization of the molecule. Following this, the proposed in vitro screening assays should be conducted to determine its primary biological targets. Positive hits would warrant further investigation into its mechanism of action, selectivity profiling against a broader panel of receptors, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assessments. Subsequent lead optimization efforts could explore modifications at the hydroxyl group, the methyl group, or the piperidine ring to enhance potency, selectivity, and drug-like properties.

References

  • ChemicalBook. 3-Hydroxy-1-methylpiperidine | 3554-74-3.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.
  • Google Patents. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
  • PubChem. Patent US-6437136-B2 - Process for the preparation of (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine.
  • Benchchem. 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9.
  • Keio University. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form.
  • ChemicalBook. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6.
  • Organic Syntheses. Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).
  • Google Patents. US11479552B2 - Substituted piperidine compounds and their use.
  • Google Patents. US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture.
  • Synblock. CAS 3554-74-3 | 3-Hydroxy-1-methylpiperidine.
  • Googleapis.com. United States Patent, W'IH.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PubChem. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • ScienceDirect. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF.
  • PubMed Central. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

Sources

Pyrazine-Piperidine Hybrid Scaffolds: Engineering Physicochemical Superiority in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-piperidine hybrid represents a "privileged scaffold" in modern medicinal chemistry, offering a strategic solution to the "molecular obesity" crisis—the tendency of drug candidates to become overly lipophilic and insoluble. By coupling the electron-deficient, hydrogen-bond-accepting pyrazine ring with the


-rich, solubilizing piperidine moiety, researchers can engineer ligands that simultaneously satisfy potency requirements (via specific hinge-binding or receptor interactions) and ADMET constraints (solubility, permeability, and metabolic stability). This guide details the rationale, synthetic architecture, and application of this scaffold.

Part 1: The Medicinal Chemistry Rationale[1][2][3]

The Synergistic Architecture

The utility of this hybrid lies in the complementary nature of its two components. Unlike bi-aryl systems (e.g., biphenyls) which suffer from planarity and poor aqueous solubility, the pyrazine-piperidine motif introduces essential vectorality and three-dimensionality.

  • The Pyrazine Anchor (The Warhead):

    • Electronic Character: Highly

      
      -deficient (two nitrogen atoms at 1,4-positions). This lowers the LUMO energy, making the ring susceptible to nucleophilic attack (facilitating covalent drug design) and enhancing 
      
      
      
      -
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    • H-Bonding: Acts as a weak base (

      
      ) but a significant hydrogen bond acceptor, crucial for interacting with kinase hinge regions.
      
  • The Piperidine Tail (The Solubilizer):

    • 
       Character:  Breaks molecular planarity. Increasing the fraction of 
      
      
      
      hybridized carbons (
      
      
      ) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    • Basic Center: The piperidine nitrogen (

      
      ) is protonated at physiological pH, allowing for the formation of critical salt bridges with acidic residues (Aspartate, Glutamate) often found in the solvent-exposed regions of GPCRs and kinases.
      
Physicochemical Comparison

The following table contrasts the Pyrazine-Piperidine scaffold with a traditional Pyrazine-Phenyl scaffold, demonstrating the "Lipophilic Efficiency" advantage.

PropertyPyrazine-Phenyl (Bi-aryl)Pyrazine-Piperidine (Hybrid)Impact on Drugability
Geometry Planar (0° - 30° twist)3D / Chair ConformationReduced crystal packing energy; higher solubility.
LogP (Lipophilicity) High (> 3.5 typical)Moderate (1.5 - 2.5 typical)Lower lipophilicity improves metabolic stability.
pKa (Basic) NeutralBasic (~10.5)Lysosomotropic trapping; salt bridge formation.
Solubility Low (< 10 µM)High (> 100 µM)Improved oral bioavailability.
Metabolic Risk CYP450 Induction (Aryl)

-Carbon Oxidation
Piperidine requires specific stabilization (see Sec 4).

Part 2: Synthetic Architectures & Decision Logic

Synthetic Strategy: The C-N Bond Formation

Constructing the core N-(pyrazin-2-yl)piperidine bond requires selecting between Nucleophilic Aromatic Substitution (


) and Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig). The choice is dictated by the electronics of the pyrazine ring.
Diagram 1: Synthetic Decision Matrix

(Visualizing the logic flow for selecting the optimal synthetic route)

SyntheticDecision Start Target: Pyrazine-Piperidine Scaffold CheckEWG Is Pyrazine Activated? (Contains EWG like -CN, -NO2, -CF3?) Start->CheckEWG YesActivated Yes: Electron Deficient CheckEWG->YesActivated NoActivated No: Electron Neutral/Rich CheckEWG->NoActivated MethodSnAr Method A: SnAr (Thermal or Microwave) YesActivated->MethodSnAr MethodBuchwald Method B: Buchwald-Hartwig (Pd-Catalysis) NoActivated->MethodBuchwald ConditionsSnAr Reagents: DIPEA or K2CO3 Solvent: DMF/DMSO Temp: 80-120°C MethodSnAr->ConditionsSnAr ConditionsBuchwald Reagents: Pd(OAc)2/BINAP or Pd2(dba)3/Xantphos Base: NaOtBu or Cs2CO3 Solvent: Toluene/Dioxane MethodBuchwald->ConditionsBuchwald

Caption: Decision tree for C-N bond formation based on pyrazine electronic activation.

Protocol: Optimized Buchwald-Hartwig Amination

For unactivated pyrazines (e.g., 2-chloropyrazine with electron-donating substituents),


 fails. The following protocol uses a Pd-catalyst system optimized for heteroaromatic amines.

Objective: Synthesis of N-(3-methylpyrazin-2-yl)piperidine-4-carboxamide.

Reagents:

  • Substrate: 2-Chloro-3-methylpyrazine (1.0 equiv)

  • Amine: Piperidine-4-carboxamide (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon. Causality: Palladium(0) species are sensitive to oxidation; oxygen must be excluded to prevent catalyst deactivation (formation of Pd-black).

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes.

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 10 minutes. Observation: Solution should turn from dark purple/red to a yellow/orange hue, indicating the formation of the active Pd-Ligand complex.
    
  • Substrate Addition: Add the 2-chloro-3-methylpyrazine, the piperidine derivative, and the

    
    . Wash down sides with remaining solvent.
    
  • Reaction: Heat the mixture to 100°C. Monitor via TLC or LCMS every 2 hours.

    • Self-Validating Check: The reaction is complete when the starting material (2-chloropyrazine) peak disappears on LCMS (

      
       129/131 pattern vanishes) and the product peak (
      
      
      
      expected mass) dominates.
  • Work-up: Cool to room temperature. Filter through a pad of Celite (to remove Pd and inorganic salts). Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Part 3: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors

In kinase drug discovery, the pyrazine ring often functions as the "Hinge Binder," mimicking the adenine ring of ATP. The piperidine moiety extends into the "Solvent Front" or the "Ribose Pocket," improving solubility and selectivity.

  • Mechanism: The N1 or N4 of the pyrazine accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

  • Case Study: ALK Inhibitors. Pyrazine-piperidine analogues have shown efficacy against Non-Small Cell Lung Cancer (NSCLC) by overcoming resistance mutations (e.g., L1196M). The piperidine tail can be substituted with polar groups (e.g., morpholine, N-methyl) to tune the logD.

Neuroscience: H3 and Sigma-1 Receptor Antagonists

The scaffold is highly prevalent in CNS agents due to the ability of the piperidine to cross the Blood-Brain Barrier (BBB) via active transport or passive diffusion (if LogP is optimized).

  • Mechanism:

    • H3 Receptor: The basic nitrogen of piperidine forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane domain.

    • Sigma-1 Receptor: The hydrophobic pyrazine ring occupies the primary hydrophobic pocket, while the piperidine nitrogen interacts with Glu172.

  • Dual Action: Recent studies [1, 2] highlight dual H3/Sigma-1 ligands using this scaffold for treating neuropathic pain. The piperidine core is identified as the critical structural feature enabling this dual affinity.[1][2][3]

Diagram 2: Pharmacophore Interaction Model

(Visualizing the binding mode in a generic GPCR/Kinase pocket)

Pharmacophore Hinge Receptor: H-Bond Donor (Backbone Amide) Pyrazine Ligand: Pyrazine Ring (H-Bond Acceptor) Hinge->Pyrazine H-Bond SaltBridge Receptor: Acidic Residue (Asp/Glu) HydroPocket Receptor: Hydrophobic Pocket Pyrazine->HydroPocket Pi-Stacking Linker Bond (C-N) Pyrazine->Linker Piperidine Ligand: Piperidine Ring (Basic Amine) Piperidine->SaltBridge Ionic Interaction (Charge Assisted) Linker->Piperidine

Caption: Pharmacophore model showing the dual-interaction capability of the scaffold.

Part 4: Lead Optimization Strategy

While the piperidine ring improves solubility, it introduces a "metabolic soft spot." The


-carbons (adjacent to the nitrogen) are prone to oxidative metabolism by CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to ring opening or N-dealkylation.

Stabilization Tactics:

  • Fluorination: Introducing fluorine at the 3- or 4-position of the piperidine ring lowers the electron density of the C-H bonds, preventing metabolic oxidation (metabolic blocking).

  • Steric Hindrance: Methylation at the

    
    -carbon (2-methylpiperidine) sterically hinders the approach of the heme-iron of CYP450.
    
  • Bridgehead Constraints: Using bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) locks the conformation and reduces metabolic liability.

References

  • Szczepańska, K., et al. (2022). Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties.[2] Scientific Reports/University of Siena.

  • Amata, E., et al. (2023).[3] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.[1] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Protocols.

  • Choudhary, D., et al. (2022).[5] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

  • Garg, S., et al. (2026).[6] Exploring the Therapeutic Landscape: Synthesis and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores. Bentham Science.

Sources

The 3-Hydroxypiperidine Scaffold: Synthetic Versatility and Medicinal Utility

[1]

Executive Summary

The 3-hydroxypiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as both a versatile chiral building block and a potent pharmacophore.[1] Its structural utility lies in the C3 chiral center, which offers a specific vector for hydrogen bonding, solubility modulation, and stereochemical control. This guide analyzes the scaffold's role in blockbuster drugs like Ibrutinib , its application in glycosidase inhibitors, and provides field-proven protocols for its stereoselective synthesis and functionalization.

Structural & Stereochemical Fundamentals

The Pharmacophore

Unlike its 4-hydroxy isomer, 3-hydroxypiperidine introduces immediate chirality to the piperidine ring.[1] This asymmetry is critical in drug-target interactions where the spatial arrangement of the hydroxyl group (or its derivatives) dictates binding affinity.

  • H-Bonding Vector: The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, often interacting with backbone carbonyls or side-chain residues in the binding pocket (e.g., kinase hinge regions).

  • Conformational Bias: The substituent at C3 influences the ring pucker. In 1,3-disubstituted piperidines, A-strain minimization often dictates a specific chair conformation, which can be exploited to lock bioactive conformations.

  • Physicochemical Properties: Introduction of the polar hydroxyl group lowers the LogP (lipophilicity) compared to the parent piperidine, improving aqueous solubility and metabolic stability by blocking potential sites of oxidative metabolism.

Stereochemical Imperative

The biological activity of 3-substituted piperidines is almost exclusively enantiospecific.

  • (S)-Enantiomer: Often the requisite precursor for Ibrutinib (via inversion).

  • (R)-Enantiomer: Found in specific neurokinin receptor antagonists.

  • Racemic Mixtures: Generally avoided in late-stage development due to off-target effects and regulatory requirements.

Synthetic Strategies: Accessing the Scaffold

High-purity enantiomers are required for pharmaceutical applications. Three primary routes dominate the landscape.

Route A: Biocatalytic Asymmetric Reduction (Green & Scalable)

This is the current industrial standard for producing (S)-1-Boc-3-hydroxypiperidine with >99% ee.

  • Substrate: N-Boc-3-piperidone.[1][]

  • Catalyst: Ketoreductases (KREDs) or Carbonyl Reductases (e.g., from Candida parapsilosis or Rhodococcus erythropolis).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Advantage: Mild conditions (pH 7, 30°C), high yield, and avoidance of toxic transition metals.

Route B: Chemical Resolution (Traditional)

Historically, racemic 3-hydroxypiperidine (produced by hydrogenation of 3-hydroxypyridine) was resolved using chiral acids.

  • Resolving Agents: Dibenzoyl-L-tartaric acid or Camphorsulfonic acid.

  • Limitation: Maximum 50% theoretical yield (without dynamic kinetic resolution), labor-intensive crystallization.

Route C: De Novo Synthesis (Chiral Pool)

Starting from chiral amino acids or sugars (e.g., L-arabinose).

  • Utility: Best for complex, polysubstituted derivatives (e.g., iminosugars like Miglitol).

  • Drawback: High step count compared to direct reduction.

Medicinal Chemistry Case Studies

Case Study 1: Ibrutinib (BTK Inhibitor)

Role: Chiral Precursor via Stereochemical Inversion. Ibrutinib, a blockbuster drug for mantle cell lymphoma, contains a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine core.

  • Mechanism: The synthesis starts with (S)-1-Boc-3-hydroxypiperidine .[3][4][5]

  • Key Transformation: A Mitsunobu reaction couples the (S)-alcohol with the pyrimidine core. This reaction proceeds via an

    
     mechanism, causing an inversion of configuration  at C3.
    
  • Result: The final drug possesses the (R)-configuration at the nitrogen linkage. This case exemplifies the use of the 3-hydroxy group as a "stereochemical handle" to install a nitrogen nucleophile with precise geometry.

Case Study 2: Febrifugine (Antimalarial Natural Product)

Role: Direct Pharmacophore.[6] Febrifugine is a quinazolinone alkaloid where the 3-hydroxyl group is intrinsic to the molecule's structure.

  • Structure: trans-2,3-disubstituted piperidine.

  • Activity: The hydroxyl group and the bridgehead nitrogen form a coordination motif essential for inhibiting prolyl-tRNA synthetase in Plasmodium falciparum.

  • Challenge: The natural product causes emesis (vomiting). Synthetic analogs (e.g., Halofuginone) modify the ring substituents while retaining the core 3-hydroxy-piperidine geometry to maintain potency while reducing toxicity.

Case Study 3: Miglitol (Alpha-Glucosidase Inhibitor)

Role: Transition State Mimic. Miglitol is a polyhydroxylated piperidine (iminosugar).

  • Mechanism: The protonated nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis. The hydroxyl groups (including at C3) mimic the hydroxyls of glucose, providing specific hydrogen bonding network within the enzyme active site.

Visualizing the Synthetic Logic

Diagram 1: Ibrutinib Synthesis & Stereochemical Inversion

This workflow illustrates the critical inversion step converting the (S)-alcohol to the (R)-amine derivative.

IbrutinibSynthesiscluster_legendKey TransformationStart(S)-1-Boc-3-hydroxypiperidine(Chiral Precursor)MitsunobuMitsunobu Reaction(PPh3, DIAD)Start->MitsunobuAlcohol SourceCorePyrazolo[3,4-d]pyrimidine Core(Nucleophile)Core->MitsunobuNucleophile SourceIntermediate(R)-N-Linked Intermediate(Inverted Configuration)Mitsunobu->IntermediateSN2 Inversion(S) -> (R)DeprotectionAcid Deprotection(Remove Boc)Intermediate->DeprotectionAcrylationAcryloyl Chloride(Covalent Warhead Install)Deprotection->AcrylationFinalIbrutinib(Active Drug)Acrylation->Final

Caption: Synthetic pathway for Ibrutinib highlighting the stereochemical inversion from (S)-alcohol to (R)-amine linkage.

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Target: >99% ee, Scalable Preparation

Reagents:

  • N-Boc-3-piperidone (Substrate)[1][]

  • Recombinant E. coli cells expressing KRED (e.g., KRED-101 or Candida derived) and Glucose Dehydrogenase (GDH).

  • NADP+ (Cofactor, catalytic amount).

  • Glucose (Stoichiometric reductant).

  • Phosphate Buffer (100 mM, pH 7.0).

Procedure:

  • Preparation: Suspend recombinant cells (10 g wet weight/L) in Phosphate Buffer (pH 7.0).

  • Initiation: Add Glucose (1.5 eq) and NADP+ (0.1 mM).

  • Substrate Addition: Add N-Boc-3-piperidone (dissolved in minimal IPA or DMSO if necessary) to a final concentration of 50-100 g/L.

  • Incubation: Stir at 30°C, 200 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (pH drops as gluconic acid forms).

  • Monitoring: Monitor consumption of ketone by HPLC or TLC (EtOAc:Hexane 1:1). Reaction typically completes in 12-24 hours.

  • Workup: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ether if necessary.
    
    • Validation: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Expect (S)-enantiomer >99% ee.[7]

Protocol 2: Mitsunobu Coupling (Stereoinversion)

Context: Coupling (S)-3-OH-piperidine with a phenol or heterocycle (General Procedure).

Reagents:

  • (S)-1-Boc-3-hydroxypiperidine (1.0 eq).[4][5]

  • Nucleophile (e.g., Phenol, Imide, or Heterocycle like Pyrazolopyrimidine) (1.0 - 1.2 eq).

  • Triphenylphosphine (

    
    ) (1.5 eq).
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Setup: Under

    
     atmosphere, dissolve (S)-1-Boc-3-hydroxypiperidine, Nucleophile, and 
    
    
    in anhydrous THF. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

  • Quench: Add water or saturated

    
    .
    
  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The product will have the inverted (R) configuration at the C3 position.

SAR & Future Perspectives

Structure-Activity Relationship (SAR) Summary
ModificationEffect on Activity/Properties
C3-OH (Free) Increases solubility; H-bond donor. Essential for "sugar mimic" activity.
C3-O-Aryl Increases lipophilicity; targets specific hydrophobic pockets (e.g., GPCRs).
C3-N-Linked (Inverted) Critical for kinase inhibitors (Ibrutinib).[7] Rigidifies the linker to the warhead.
N1-Substitution Modulates pharmacokinetic profile (clearance, bioavailability). Acrylamides at N1 provide covalent inhibition.
Future Outlook
  • C-H Activation: Emerging methods allow for the direct functionalization of the C3 position of piperidines without pre-functionalized precursors, though stereocontrol remains a challenge.

  • Flow Chemistry: Continuous flow hydrogenation of 3-hydroxypyridine is becoming a viable industrial route for racemic starting materials, which can then be kinetically resolved using lipases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]

  • Grokipedia (2025). Febrifugine: Structure and Antimalarial Activity.[6] Retrieved from [Link]

  • Google Patents (2017).Process for preparing ibrutinib and its intermediates (WO2017074265A1).
  • MDPI (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase. Retrieved from [Link][5]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methylpyrazine and piperidin-3-ol. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The content herein is designed for researchers, chemists, and professionals in drug development, providing the technical insights necessary for successful and reproducible synthesis.

Introduction and Scientific Background

Pyrazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The target molecule, this compound, combines these two key heterocycles, making it a desirable intermediate for library synthesis and lead optimization programs.

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Electron-deficient aromatic rings, such as the pyrazine ring in 2-chloro-3-methylpyrazine, are susceptible to attack by nucleophiles. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring significantly activates the chlorine atom at the C2 position for substitution.[3] Piperidin-3-ol serves as the nucleophile, with its secondary amine attacking the electron-deficient carbon, leading to the displacement of the chloride leaving group. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine of piperidin-3-ol attacks the carbon atom bearing the chlorine on the pyrazine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the electron-withdrawing pyrazine ring.

  • Leaving Group Elimination: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final product.

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. Adjustments may be necessary for scaling up.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Equipment
2-chloro-3-methylpyrazine≥98%Sigma-Aldrich100 mL Three-neck round-bottom flask
Piperidin-3-ol≥98%Sigma-AldrichMagnetic stirrer with heating mantle
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificCondenser and drying tube (CaCl₂)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsThermometer/Temperature probe
Ethyl Acetate (EtOAc)ACS GradeVWRNitrogen/Argon gas inlet
Brine (Saturated NaCl solution)N/ALab-preparedSeparatory funnel (250 mL)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T.BakerRotary evaporator
Silica Gel60 Å, 230-400 meshSorbent TechnologiesGlassware for column chromatography
Safety Precautions
  • 2-chloro-3-methylpyrazine: This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5]

  • Piperidin-3-ol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear full PPE.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact. Use only in a fume hood.

  • General: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a thermometer, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add 2-chloro-3-methylpyrazine (1.28 g, 10.0 mmol, 1.0 eq), piperidin-3-ol (1.21 g, 12.0 mmol, 1.2 eq), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

    • Expert Insight: Using a slight excess of piperidin-3-ol (1.2 eq) ensures the complete consumption of the limiting reagent, 2-chloro-3-methylpyrazine. A full 2.0 equivalents of K₂CO₃ are used to effectively neutralize the HCl byproduct and drive the reaction forward.

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Begin stirring the mixture and heat to 100-110 °C. Maintain this temperature for 12-18 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 10% Methanol in Dichloromethane. The disappearance of the 2-chloro-3-methylpyrazine spot (visualized under UV light at 254 nm) indicates reaction completion.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Pour the cooled reaction mixture into 150 mL of cold water. An oily or solid crude product may precipitate.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

    • Expert Insight: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[6][7]

    • Eluent: A gradient of 2% to 10% methanol in dichloromethane.

    • Fraction Collection: Collect fractions and analyze by TLC.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Data Summary and Characterization

Quantitative Data
Parameter Value Notes
Mass of 2-chloro-3-methylpyrazine1.28 g10.0 mmol (1.0 eq)
Mass of Piperidin-3-ol1.21 g12.0 mmol (1.2 eq)
Mass of K₂CO₃2.76 g20.0 mmol (2.0 eq)
Reaction Temperature100-110 °C
Reaction Time12-18 hoursMonitored by TLC
Theoretical Yield1.93 gBased on the limiting reagent
Typical Experimental Yield1.45 - 1.64 g75-85%
Expected Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data, based on analogous structures, are as follows:[8][9][10]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.0-8.2 (m, 2H, pyrazine-H)

    • δ 4.0-4.2 (m, 1H, CH-OH)

    • δ 3.6-3.8 (m, 2H, piperidine-H adjacent to N)

    • δ 3.2-3.4 (m, 2H, piperidine-H adjacent to N)

    • δ 2.45 (s, 3H, pyrazine-CH₃)

    • δ 1.8-2.2 (m, 4H, piperidine-CH₂)

    • δ 1.6-1.8 (br s, 1H, OH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155.1 (C)

    • δ 148.5 (C)

    • δ 134.2 (CH)

    • δ 131.8 (CH)

    • δ 66.5 (CH-OH)

    • δ 53.1 (CH₂)

    • δ 46.8 (CH₂)

    • δ 32.5 (CH₂)

    • δ 22.7 (CH₂)

    • δ 20.9 (CH₃)

  • Mass Spectrometry (ESI+): Expected m/z for C₁₀H₁₅N₃O: 194.1288 [M+H]⁺.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials (2-chloro-3-methylpyrazine, Piperidin-3-ol, K₂CO₃) Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating in DMF (100-110 °C, 12-18h) Setup->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Aqueous Work-up & Extraction (EtOAc) TLC->Workup Reaction Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure Product: This compound Characterize->Product

Caption: High-level workflow for the synthesis and purification process.

References

  • Jubilant Ingrevia Limited.
  • Sigma-Aldrich.
  • The Good Scents Company. 2-chloro-3-methyl pyrazine, 95-58-9.
  • Hoffman Fine Chemicals. CAS 68303-35-5 | 2-Chloro-3,5,6-trimethylpyrazine.
  • Sigma-Aldrich. 2-chloro-3-methylpyrazine.
  • International Journal of Chemical and Biological Sciences.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • International Journal of ChemTech Research. Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • MDPI.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • Senshu University Repository. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Semantic Scholar. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Google Patents.
  • PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • Semantic Scholar.
  • ResearchGate.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) protocols for the functionalization of pyrazine derivatives. As a core scaffold in numerous FDA-approved drugs and biologically active compounds, the pyrazine ring's unique electronic properties make it a prime target for modification in medicinal chemistry and materials science.[1][2] These protocols are designed to be a practical resource, explaining not just the "how" but also the "why" behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Chemistry of SNAr on Pyrazines: An Overview

The pyrazine ring is an electron-deficient N-heterocycle, a characteristic that makes it particularly susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of pyrazine chemistry, especially for the functionalization of halopyrazines.[3] The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This inherent electronic deficiency often allows SNAr reactions to proceed under relatively mild conditions, sometimes even without the need for a metal catalyst.[4]

The reactivity of halopyrazines in SNAr reactions is influenced by several factors:

  • The Nature of the Halogen: The reactivity order can vary depending on the rate-determining step of the reaction. When the attack of the nucleophile is the rate-determining step, the high electronegativity of fluorine makes fluoropyrazines the most reactive substrates.[5]

  • Substituents on the Pyrazine Ring: The position and electronic nature of other substituents on the pyrazine ring can significantly influence the regioselectivity and rate of SNAr reactions. Electron-withdrawing groups will further activate the ring towards nucleophilic attack, while electron-donating groups will have the opposite effect.[3]

While traditional SNAr reactions are highly effective, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become valuable tools for forming carbon-nitrogen bonds with pyrazine cores, particularly with less reactive or more complex substrates.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr reactions on pyrazine derivatives.

Protocol for Amination of Chloropyrazines

The introduction of amine functionalities is a critical transformation in the synthesis of many biologically active pyrazine derivatives. This protocol describes a general method for the amination of chloropyrazines.

Workflow for Amination of Chloropyrazines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare solutions of chloropyrazine, amine, and base in solvent setup Combine reagents in a sealed reaction vessel prep_reagents->setup heat Heat the reaction mixture (e.g., 80-130 °C) with stirring setup->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool reaction to room temperature monitor->cool extract Dilute with water and extract with an organic solvent cool->extract dry Dry organic layer over Na2SO4 or MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify

Caption: General workflow for the amination of chloropyrazines.

Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Amine (primary or secondary, 1.1-2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 2.0 eq)

  • Solvent (e.g., DMSO, DMF, or a greener solvent like water)[4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the chloropyrazine derivative (1.0 eq) and the chosen solvent.

  • Add the amine (1.1-2.0 eq) and the base (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir vigorously.[4][7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are commonly used as they can dissolve a wide range of reactants and are stable at high temperatures.[1] The use of water with a base like KF has been reported as a greener alternative.[4]

  • Base: The base is crucial for neutralizing the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific chloropyrazine and amine being used.

Protocol for Alkoxylation of Halopyrazines

The introduction of alkoxy groups can significantly alter the physicochemical properties of pyrazine derivatives, impacting their solubility and biological activity.

Materials:

  • Halopyrazine derivative (1.0 eq)

  • Alcohol (can be used as the solvent or in a co-solvent)

  • Base (e.g., NaH, K₂CO₃, or a non-ionic base)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Quenching agent (e.g., saturated aqueous NH₄Cl)

  • Solvents for extraction and chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Slowly add the alcohol (1.2 eq) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide.

  • Add a solution of the halopyrazine derivative (1.0 eq) in the anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical when using strong, moisture-sensitive bases like NaH to prevent quenching of the base and potential side reactions.

  • Alkoxide Formation: The in-situ formation of the alkoxide from the corresponding alcohol and a strong base generates a potent nucleophile necessary for the substitution reaction.

Protocol for Thiolation of Halopyrazines

Thiolated pyrazines are important intermediates and can exhibit interesting biological properties.

Materials:

  • Halopyrazine derivative (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Solvents for work-up and purification

Procedure:

  • To a solution of the halopyrazine (1.0 eq) in the chosen solvent, add the thiol (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the outcome of SNAr reactions on pyrazines. The following table summarizes typical conditions for various nucleophiles.

NucleophileLeaving GroupBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineClK₂CO₃, DIPEADMSO, H₂O80-13060-95[4][7]
AlcoholCl, FNaH, K₂CO₃THF, Alcohol25-8050-90
ThiolClCs₂CO₃DMF60-10070-95
Arylboronic Acid (Suzuki)Cl, BrPd catalyst, K₂CO₃Dioxane/H₂O80-12060-90[1]
Amine (Buchwald-Hartwig)Cl, BrPd catalyst, NaOtBuToluene, Dioxane80-11070-95[5]

Mechanistic Insights

The SNAr reaction on a halopyrazine proceeds through a two-step addition-elimination mechanism.

SNAr Mechanism on Halopyrazine

Sources

Application Note: Precision Synthesis of Chiral 3-Hydroxypiperidine Pyrazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026


)-1-(Pyrazin-2-yl)piperidin-3-ol and derivatives.

Executive Summary & Strategic Importance

Chiral 3-hydroxypiperidine scaffolds fused with pyrazine rings are privileged structures in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., Crizotinib analogs), GPCR modulators, and p53-Y220C cleft binders. The 3-hydroxyl group provides a critical vector for hydrogen bonding, while the pyrazine ring offers metabolic stability and


-stacking potential.

This Application Note provides a validated, modular workflow for accessing these ligands with high enantiomeric excess (


). Unlike generic protocols, this guide prioritizes biocatalytic precision  for chirality and green 

methodologies
for coupling, minimizing heavy metal contamination.
Strategic Retro-Synthesis

The synthesis is deconstructed into two critical modules:

  • Chirality Installation: Accessing the (

    
    )- or (
    
    
    
    )-3-hydroxypiperidine core.
  • Heteroaryl Assembly: Regioselective coupling of the secondary amine to the electron-deficient pyrazine.

RetroSynthesis cluster_methods Chirality Source Target Target Ligand (S)-1-(Pyrazin-2-yl)piperidin-3-ol Coupling Step 2: SNAr Coupling (Regioselective) Target->Coupling Retrosynthesis Core Chiral Core (S)-3-Hydroxypiperidine Coupling->Core Requires Free Amine Precursor Precursor Options Core->Precursor Resolution or Asymm. Red. MethodA Route A: KRED Bioreduction (High Yield, Industrial) Precursor->MethodA MethodB Route B: CAL-B Resolution (Accessible, Lab Scale) Precursor->MethodB

Figure 1: Retrosynthetic strategy highlighting the modular assembly of the chiral ligand.

Module 1: Accessing the Chiral Scaffold

Target: (


)-N-Boc-3-Hydroxypiperidine (Intermediate A)

Achieving high


 is the primary bottleneck. We present two protocols: Biocatalytic Reduction  (preferred for scale and yield) and Kinetic Resolution  (preferred for immediate lab accessibility).
Method A: Ketoreductase (KRED) Bioreduction (Gold Standard)

Rationale: Unlike chemical resolution (max 50% yield), KRED enzymes reduce the ketone precursor directly to the desired enantiomer with theoretical 100% yield.

Reagents:

  • Substrate: N-Boc-3-piperidone[1][2][3][4]

  • Enzyme: KRED-112 or KRED-P1 (Codexis/SyncoZymes screening kit recommended)

  • Cofactor: NADP+ / NADPH

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Protocol:

  • Buffer Prep: Dissolve glucose (1.5 eq) and NADP+ (1.0 mM) in pH 7.0 phosphate buffer.

  • Enzyme Charge: Add KRED enzyme (2-5 wt% relative to substrate) and GDH (50 U/mmol).

  • Substrate Addition: Dissolve N-Boc-3-piperidone in Isopropyl Alcohol (IPA) (10% of total volume) and add dropwise to the buffer.

  • Reaction: Stir at 30°C for 12–24 hours. Monitor consumption of ketone by TLC or GC.

  • Workup: Extract aqueous phase with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
    • Expected Yield: >95%[1]

    • Expected ee: >99%[1][3][4][5]

Method B: Enzymatic Kinetic Resolution (CAL-B)

Rationale: If KREDs are unavailable, Candida antarctica Lipase B (CAL-B) provides a robust resolution of the racemic alcohol.

Protocol:

  • Setup: Suspend rac-N-Boc-3-hydroxypiperidine (10 mmol) in dry diisopropyl ether or toluene.

  • Acyl Donor: Add vinyl acetate (5 eq).

  • Catalyst: Add Immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30°C. CAL-B selectively acylates the (

    
    )-enantiomer.
    
  • Termination: Stop when conversion reaches 50% (approx. 24–48h). Filter off the enzyme.

  • Separation: Chromatographic separation (Silica gel, Hexane/EtOAc). The slow-moving spot is the unreacted (

    
    )-alcohol (Target). The fast-moving spot is the (
    
    
    
    )-acetate.

Module 2: The Pyrazine Coupling ( )

Target: (


)-1-(Pyrazin-2-yl)piperidin-3-ol

Direct nucleophilic aromatic substitution (


) is superior to Palladium-catalyzed Buchwald-Hartwig coupling for this system. 2-Chloropyrazine is sufficiently electron-deficient, and avoiding Pd scavengers simplifies downstream biological assays.
Step 1: Deprotection

Before coupling, the Boc group must be removed to expose the nucleophilic amine.

  • Dissolve (

    
    )-N-Boc-3-hydroxypiperidine in DCM.
    
  • Add TFA (10 eq) at 0°C. Stir warming to RT for 2 hours.

  • Concentrate.[1][2][6][7][8] Critical: Free base the amine by passing through a weak basic ion-exchange resin or by treating with

    
     in MeOH and filtering, as the ammonium salt reacts poorly in 
    
    
    
    .
Step 2: Green Aqueous Coupling

Rationale: Using water as a solvent with KF (Potassium Fluoride) accelerates the reaction via hydrogen-bond activation of the pyrazine and the "on-water" hydrophobic effect, often outperforming DMSO.

Reagents:

  • (

    
    )-3-Hydroxypiperidine (free base, 1.0 eq)
    
  • 2-Chloropyrazine (1.2 eq)

  • KF (Potassium Fluoride, 2.0 eq) - Caution: Toxic

  • Solvent: Water (3 mL per mmol)

Protocol:

  • Assembly: In a pressure vial, combine the piperidine, 2-chloropyrazine, and KF in water.

  • Reaction: Seal and heat to 100°C (oil bath) or 130°C (Microwave, 30 min).

    • Note: If solubility is poor, add 10% isopropanol.

  • Monitoring: Monitor by LC-MS for the product mass [M+H]+.

  • Workup: Cool to RT. The product often oils out or precipitates. Extract with Isopropyl Acetate or DCM/IPA (3:1).

  • Purification: Flash chromatography (DCM/MeOH 95:5).

ReactionPathway Start Deprotected (S)-Piperidine TS Meisenheimer Complex Start->TS + KF/H2O, 100°C Reagent 2-Chloropyrazine Reagent->TS Product (S)-Ligand Product TS->Product - HCl

Figure 2: Reaction pathway for the aqueous SNAr coupling.

Quality Control & Characterization

Validation of the enantiomeric excess is non-negotiable for biological study.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or IC-3 (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Result: Baseline separation of (

    
    ) and (
    
    
    
    ) enantiomers. The (
    
    
    ) isomer typically elutes second on AD-H (confirm with standard).

NMR Validation (1H NMR, 400 MHz, DMSO-d6): Look for the characteristic pyrazine protons:

  • 
     8.2 (d, 1H), 8.0 (d, 1H), 7.7 (dd, 1H).
    
  • Piperidine multiplets:

    
     4.1 (multiplet, 1H, CH-OH), 3.8-3.0 (m, 4H, N-CH2).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in

Protonated amine (TFA salt)Ensure rigorous free-basing of the piperidine before coupling. Use 3 eq DIPEA if running in organic solvent.
Racemization High temp + Strong BaseAvoid NaH or strong alkoxides. Stick to Carbonate bases or the KF/Water method which is milder.
Regioselectivity Issues Substituted PyrazinesIf using 2,4-dichloropyrazine, C2 is less reactive than C4.[5] Lower temp to 0°C to selectively target C4; heat to >80°C for C2.
Poor Resolution (CAL-B) Reaction ran too longStop reaction strictly at 45-50% conversion. Over-running leads to acylation of the slow enantiomer.

References

  • Vertex Pharmaceuticals. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry. [Link]

  • Ju, X. et al. "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine."[4] Organic Process Research & Development. [Link]

  • Schofield, C. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal. [Link]

  • Daicel Chiral Technologies. "Chiral Separation Strategies for Pharmaceutical Analysis." [Link]

Sources

Precision Protocol: Buchwald-Hartwig Amination of Piperidine and Pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Guide

Executive Summary

The coupling of piperidine (a secondary cyclic amine) with 2-chloropyrazine (an electron-deficient heteroaryl chloride) represents a classic challenge in medicinal chemistry. While pyrazines are activated for Nucleophilic Aromatic Substitution (


), the reaction often requires harsh temperatures (>120°C) that degrade functional groups. Palladium-catalyzed Buchwald-Hartwig amination offers a milder, higher-yielding alternative, provided the catalyst system can overcome two specific failure modes: catalyst poisoning  by the pyrazine nitrogens and competitive hydrodehalogenation .

This guide details a RuPhos Pd G4 -based protocol, selected as the "Gold Standard" for its ability to prevent N-coordination while facilitating rapid oxidative addition to the electron-poor C-Cl bond.

Strategic Analysis: The Pyrazine Challenge

Electronic vs. Steric Conflict
  • The Substrate: 2-Chloropyrazine is significantly less reactive than 2-chloropyrimidine (~100x slower) but more reactive than chlorobenzene.[1] The electron-deficient nature of the ring facilitates oxidative addition but makes the resulting Pd(II) intermediate prone to reduction (hydrodehalogenation) rather than amination.

  • The Trap (Catalyst Poisoning): The pyrazine ring contains two nitrogen atoms capable of

    
    -coordination to the Palladium center. If the ligand is not sufficiently bulky, the substrate binds to Pd through Nitrogen rather than undergoing oxidative addition at the C-Cl bond, creating an inactive "off-cycle" resting state.
    
Ligand Selection Logic
  • RuPhos: Selected as the primary ligand. Its bulky dicyclohexylphosphino and isopropoxy groups create a "protective shell" around the Pd center, physically blocking the approach of the pyrazine nitrogens while allowing the C-Cl bond to access the metal. It is specifically optimized for secondary amines like piperidine.

  • Xantphos: A bidentate alternative.[2][3] Its wide bite angle enforces reductive elimination, making it a strong backup if the monodentate RuPhos system leads to beta-hydride elimination.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific "Pyrazine Trap" that leads to reaction failure if the wrong ligand is used.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + 2-Chloropyrazine Trap OFF-CYCLE TRAP (Pd-N Coordination) Pd0->Trap Low Steric Bulk Ligand AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Piperidine / Base Trap->Pd0 Reversible (Slow) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle. Note the "Off-Cycle Trap" (Red) where pyrazine nitrogen coordinates to Pd(0), shutting down the cycle. Bulky ligands prevent this pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Recommended for initial screening and high-value substrates.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Amine: Piperidine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).

  • Substrate Addition: Add 2-chloropyrazine (1.0 equiv). If the substrate is a solid, add it now. If liquid, add after solvent.

  • Solvent & Amine: Add anhydrous THF (degassed), followed by piperidine (1.2 equiv). Seal the vial with a septum cap (PTFE-lined).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) for 2–4 hours.

    • Note: Reaction progress should be monitored by LCMS or GCMS. Look for the disappearance of the chloride (M+ = 114) and appearance of the product (M+ = 163).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a small pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: The crude material is often clean enough for use. If not, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Robust Alternative" (Xantphos)

Use this if Precatalysts are unavailable or if Protocol A yields <50%.

Reagents:

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2-5 mol%) [1:1 Pd:Ligand ratio]

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base, better for sensitive groups.

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure Differences:

  • Pre-stir the Pd(OAc)₂ and Xantphos in the solvent for 5-10 minutes to form the active catalyst complex (yellow to orange color change) before adding the substrate and base.

  • Requires higher temperature (100°C ) and longer time (overnight/12-16h) due to the heterogeneous nature of the Cs₂CO₃ base.

Quantitative Comparison of Conditions

ParameterProtocol A (RuPhos G4)Protocol B (Xantphos)Traditional

Active Species Monodentate Pd-L (Bulky)Bidentate Pd-L (Chelating)None (Thermal)
Temp 60°C - 80°C100°C>120°C
Time 2 - 4 Hours12 - 16 Hours24+ Hours
Base NaOtBu (Strong)Cs₂CO₃ (Weak)K₂CO₃ / DIPEA
Key Risk Hydrolysis of Cl (if wet)Slow conversionPolymerization / Tars
Typical Yield 85 - 95% 70 - 85% 40 - 60%

Troubleshooting & Optimization Matrix

If Protocol A fails, use this decision tree to diagnose and resolve the issue.

Troubleshooting Start Reaction Failed? CheckSM Is SM Remaining? Start->CheckSM NoConv Yes: No Conversion CheckSM->NoConv Yes SideProd No: SM Consumed (Wrong Product) CheckSM->SideProd No CheckO2 Check O2/Water (Did soln turn black?) NoConv->CheckO2 SolnBlack Yes: Pd Died -> Degas Solvent -> Use Pd G4 CheckO2->SolnBlack SolnClear No: Catalyst Poisoned -> Switch to BrettPhos -> Increase Temp to 100C CheckO2->SolnClear Dehal Product = Hydrodehalogenation (Cl replaced by H) SideProd->Dehal FixDehal -> Switch Solvent (Toluene) -> Add more Amine (2.0 eq) -> Lower Temp Dehal->FixDehal

Figure 2: Troubleshooting Decision Tree. Follow the path based on LCMS analysis of the crude mixture.

Specific Failure Modes for Pyrazines:
  • Hydrodehalogenation (M-34 peak): The chloride is replaced by hydrogen.

    • Cause: Slow reductive elimination allows

      
      -hydride elimination or H-abstraction from solvent.
      
    • Fix: Switch from THF to Toluene (non-ethereal). Increase amine concentration.

  • Protodehalogenation (Hydrolysis): The chloride is replaced by OH.

    • Cause: Wet NaOtBu or solvent.

    • Fix: Use fresh NaOtBu (should be white, not yellow) and store in desiccator. Use molecular sieves in solvent.

References

  • RuPhos Pd G4 Development:RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. (Demonstrates stability with electron-deficient N-heterocycles).

    • Source: Results in Chemistry, 2024. Link

  • Buchwald-Hartwig General Review:Applications of Palladium-C

    • Source: Chemical Reviews, 2016. Link

  • Pyrazine Reactivity Benchmarking: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Compares 2-chloropyrazine vs 2-chloropyrimidine reactivity).[1][4][5]

    • Source: Chemistry – A European Journal, 2014. Link

  • BrettPhos for Mesylates/Chlorides: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.[6]

    • Source: J. Am. Chem. Soc., 2008.[6] Link

  • BenchChem Reactivity Guide:A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

    • Source: BenchChem Technical Notes, 2025.[7][8] Link

Sources

Application Note: 1-(3-Methylpyrazin-2-yl)piperidin-3-ol in Fragment-Based Drug Design

[1][2][3]

Executive Summary

Molecule: 1-(3-Methylpyrazin-2-yl)piperidin-3-ol Role: High-value FBDD scaffold (Privileged Structure) Primary Application: Fragment hit identification and evolution for Kinases, GPCRs, and Protein-Protein Interactions (PPIs).[1][2]

This guide details the utility of This compound as a fragment scaffold.[1][2] Unlike flat, heteroaromatic fragments, this molecule combines a "privileged" aromatic binder (pyrazine) with a defined 3D vector (chiral piperidin-3-ol).[1][2] This combination facilitates "Escape from Flatland," a critical strategy in modern drug design to improve specificity and physicochemical properties.

Chemical Profile & Rationale

Structural Analysis & Design Logic

The molecule is a chimera of two distinct pharmacophores coupled via an

FeatureStructural MotifFunction in FBDD
Hinge/Anchor 3-Methylpyrazine The pyrazine nitrogens (

) act as weak H-bond acceptors, ideal for interacting with kinase hinge regions or backbone amides.[1][2] The 3-methyl group provides a hydrophobic contact and induces a twisted conformation relative to the piperidine ring, breaking planarity.
Solubility/Vector Piperidin-3-ol The

-rich ring introduces 3D shape complexity.[1][2] The

-hydroxyl group serves as a dual-purpose handle: it increases aqueous solubility for high-concentration screening and acts as a validated vector for fragment growing (ether/carbamate formation).[1][2]
Linkage C-N Bond The bond between the pyrazine

and piperidine

has partial double-bond character, restricting rotation but allowing distinct "endo" and "exo" conformations that can be exploited for specific pocket fits.
Physicochemical Properties (Rule of 3 Compliance)
  • MW: ~193.2 Da (Ideal < 300)

  • cLogP: ~0.8–1.2 (Ideal < 3)[3]

  • H-Bond Donors: 1 (OH)[1][2][3]

  • H-Bond Acceptors: 3 (2 Pyrazine N, 1 OH)[2][3]

  • Rotatable Bonds: 1 (OH bond; Ring-Ring bond is restricted)

Experimental Protocols

Protocol A: Quality Control & Solubility Profiling

Rationale: Fragments are often screened at high concentrations (0.5 mM – 5 mM).[3] Aggregation is the most common cause of false positives.

Materials:

  • Compound: this compound (>95% purity)[2]

  • Buffer:

    
    -DMSO, PBS (pH 7.4), 
    
    

Step-by-Step Methodology:

  • Purity Check: Dissolve 1 mg in

    
    -DMSO. Acquire 
    
    
    -NMR. Verify the integration of the methyl singlet (~2.3 ppm) against the piperidine multiplet. Ensure no residual solvent peaks overlap with the aromatic region.
  • Aqueous Solubility Limit:

    • Prepare a 100 mM stock in DMSO.

    • Dilute stepwise into PBS (pH 7.[3]4) to final concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

    • Incubate for 2 hours at room temperature.

    • Centrifuge at 13,000 rpm for 10 mins.

    • Analyze supernatant via HPLC-UV (254 nm).[1][2]

    • Acceptance Criteria: >90% recovery at 1.0 mM.[3]

  • Aggregation Assay (DLS):

    • Use Dynamic Light Scattering (DLS) on the 1 mM sample.

    • Pass: Hydrodynamic radius (

      
      ) < 1 nm (monomeric).[3]
      
    • Fail:

      
       > 50 nm (colloidal aggregation).[3]
      
Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for validating weak fragment binders (

123

Setup:

  • Target Protein: 5–10

    
    M (Concentrated, pure).[3]
    
  • Ligand: 500

    
    M (this compound).[2]
    
  • Ratio: 1:50 to 1:100 (Protein:Ligand).

Workflow:

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

  • On-Resonance Irradiation: Set frequency to -0.5 ppm or 10-12 ppm (protein methyls or amides). Ensure no ligand signals are hit.

  • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

  • Acquisition: Interleave on- and off-resonance scans (Total scans: 512–1024).

  • Data Analysis: Subtract "On" spectrum from "Off" spectrum.[3]

    • Positive Hit: Ligand signals (Pyrazine protons or Methyl group) appear in the difference spectrum.[3]

    • Epitope Mapping: Calculate % STD effect for the Methyl group vs. the Piperidine protons.

    • Interpretation: If the Pyrazine methyl shows the strongest STD signal, the aromatic ring is the primary anchor (e.g., in a hydrophobic pocket).[3] If the Piperidine protons dominate, the aliphatic ring drives binding.

Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to improve potency.

Vector 1: The Hydroxyl Handle (Growth)

The

2
  • Chemistry: Ether synthesis (Williamson ether) or Carbamate formation.[3]

  • Target: Reach into adjacent sub-pockets (e.g., the ribose pocket in kinases).[3]

  • Design: React with benzyl halides or isocyanates.[3]

    • Example: 1-(3-Methylpyrazin-2-yl)piperidin-3-yl phenylcarbamate.[1][2]

Vector 2: The Pyrazine Core (Merging)

The pyrazine ring is electron-deficient, making it susceptible to further

12
  • Chemistry: If the starting material was 2-bromo-3-methylpyrazine, a Suzuki coupling at the 5-position can extend the scaffold linearly.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing this fragment from "Hit" to "Lead."

FBDD_WorkflowStartFragment: this compoundQCQC: Solubility & Aggregation (DLS)Start->QCScreenPrimary Screen: STD-NMR / SPRQC->ScreenPassDecisionBinding Confirmed?Screen->DecisionDecision->StartNo (Discard)XRayX-Ray Crystallography (Soaking)Decision->XRayYes (High Res)EpitopeEpitope Mapping (NMR)Decision->EpitopeYes (Low Res)Grow_OHVector 1: Grow from C3-OH(Ether/Carbamate)XRay->Grow_OHDefine Exit VectorGrow_PyVector 2: Grow from Pyrazine(Suzuki/SNAr)XRay->Grow_PyEpitope->Grow_OHInferred VectorLeadLead Compound(nM Potency)Grow_OH->LeadGrow_Py->Lead

Caption: Logical flow for validating and evolving the pyrazine-piperidine fragment. Green nodes represent structural validation steps.

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery.[1][2] Nature Reviews Drug Discovery, 15(9), 605-619.

  • Piperidine 3D Scaffolds ("Escape from Flatland"): Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Pyrazine-Based Kinase Inhibitors: Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[1][2][4] Journal of Medicinal Chemistry, 51(16), 4986-4999.

  • Synthesis & Chemical Space of Piperidine Fragments: James, T., Macleod, C., & O'Brien, P. (2022).[5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[3]

Application Note: Functionalization of the Hydroxyl Group in 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Rationale

The 1-heteroarylpiperidin-3-ol motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted covalent inhibitors [1]. Within the specific architecture of 1-(3-methylpyrazin-2-yl)piperidin-3-ol , the secondary hydroxyl group at the C3 position serves as a highly versatile synthetic handle for late-stage diversification.

Mechanistic Insight (Expertise): A critical structural feature of this molecule is the direct N-arylation of the piperidine ring by the electron-deficient 3-methylpyrazin-2-yl group. Through resonance and inductive effects, the lone pair on the piperidine nitrogen is delocalized into the pyrazine system (an


 relationship). This delocalization drastically reduces the basicity and nucleophilicity of the piperidine nitrogen. Consequently, the nitrogen acts more like an amide than a typical aliphatic amine, eliminating the need for transient N-protection (such as Boc or Cbz groups) during aggressive functionalization of the C3-hydroxyl group.

This application note details three field-proven, self-validating protocols for derivatizing the C3-hydroxyl group: Oxidation, Stereoinvertive Amination, and Etherification.

Workflow SM 1-(3-Methylpyrazin-2-yl) piperidin-3-ol Ketone Oxidation (Ketone) SM->Ketone DMP / CH2Cl2 (Mild Oxidation) Azide Mitsunobu (Azide/Amine) SM->Azide DIAD, PPh3, DPPA (Stereoinversion) Ether Alkylation (Ether) SM->Ether NaH, R-X, THF (Etherification)

Synthetic workflow for the functionalization of this compound.

Oxidation to 1-(3-Methylpyrazin-2-yl)piperidin-3-one

Causality & Choice of Reagents: Oxidation of secondary alcohols in nitrogen-rich heterocycles can be problematic. Harsh transition metal oxidants (e.g.,


 or 

) risk unwanted N-oxidation of the pyrazine ring or over-oxidation leading to ring cleavage [2]. While the Swern oxidation is effective, it requires strict cryogenic control (-78 °C) and generates malodorous dimethyl sulfide. Dess-Martin Periodinane (DMP) is the optimal choice: it operates under mild, room-temperature conditions, is highly chemoselective for alcohols, and strictly avoids pyrazine N-oxidation.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous

    
     (0.2 M) under an inert argon atmosphere.
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: Monitor by TLC (typically 5% MeOH in

    
    ). The ketone product will appear as a strongly UV-active spot with a higher 
    
    
    
    value (~0.6) compared to the starting alcohol (~0.3).
  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is completely clear (indicating the reduction of iodine byproducts). Extract with
    
    
    , dry over anhydrous
    
    
    , and concentrate in vacuo.

Stereoinvertive Amination via the Mitsunobu Reaction

Causality & Choice of Reagents: Converting the C3-hydroxyl to an amine with defined stereochemistry is critical for Structure-Activity Relationship (SAR) profiling in drug development. The utilizing Diphenylphosphoryl azide (DPPA) is ideal, ensuring a complete Walden inversion of the secondary carbon. The weakly basic pyrazine nitrogen does not interfere with the highly electrophilic alkoxyphosphonium intermediate, preventing unwanted quaternization [1].

Step-by-Step Protocol:

  • Betaine Formation: Dissolve the starting piperidin-3-ol (1.0 equiv) and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.15 M) at 0 °C under argon. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.
    
    • Self-Validation: The formation of the betaine intermediate is visually confirmed by a distinct, persistent yellowing of the solution.

  • Azide Displacement: Add DPPA (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Successful azide formation can be confirmed prior to reduction via IR spectroscopy (looking for the strong, sharp azide stretching band at ~2100

      
      ).
      
  • Staudinger Reduction: Concentrate the mixture and filter through a short silica plug to remove bulk triphenylphosphine oxide. Dissolve the crude azide in a THF/

    
     mixture (10:1), add 
    
    
    
    (1.2 equiv), and stir at room temperature for 8 hours. Nitrogen gas evolution will be observed.
  • Workup: Acidify with 1M HCl, extract with EtOAc to remove organic impurities, then basify the aqueous layer with NaOH and extract with

    
     to isolate the pure inverted amine.
    

Mitsunobu Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Adduct Formation Step3 Alkoxyphosphonium Ion Step2->Step3 + Piperidin-3-ol Step4 SN2 Displacement (Inversion of Config) Step3->Step4 + N3- (from DPPA) Step5 3-Azido Product + O=PPh3 Step4->Step5 - O=PPh3

Mechanism of the Mitsunobu stereoinvertive amination of the C3-hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

Causality & Choice of Reagents: The C3-hydroxyl group is sterically hindered by the axial protons of the piperidine chair conformation. Weak bases (like


) are insufficient for complete deprotonation. Sodium hydride (NaH) is required to quantitatively generate the highly reactive alkoxide. To outcompete any potential side reactions, highly electrophilic alkylating agents (e.g., methyl iodide or benzyl bromide) must be utilized.

Step-by-Step Protocol:

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Add a solution of this compound (1.0 equiv) in THF dropwise.

    • Self-Validation: The quantitative formation of the alkoxide is visually confirmed when the evolution of hydrogen gas ceases and the opaque suspension transitions into a clear or slightly hazy solution.

  • Alkylation: Add the alkyl halide (e.g., Methyl iodide, 1.5 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with cold water (dropwise until bubbling stops) to destroy excess NaH. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Quantitative Data & Functional Group Tolerance

The following table summarizes the expected outcomes for the functionalization of the this compound scaffold under the described conditions.

FunctionalizationReagents & ConditionsTarget ProductTypical YieldStereochemical Outcome
Oxidation DMP,

, 0 °C to RT, 2 h
1-(3-Methylpyrazin-2-yl)piperidin-3-one85–92%N/A (sp² carbon)
Amination (Mitsunobu) 1. DIAD,

, DPPA, THF2.

,

1-(3-Methylpyrazin-2-yl)piperidin-3-amine70–78%Complete Inversion
Etherification NaH, MeI (or BnBr), THF, 0 °C to RT3-Methoxy-1-(3-methylpyrazin-2-yl)piperidine80–88%Retention

References

  • Zhang, X., Sheng, X., Shen, J., et al. "Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor." ACS Medicinal Chemistry Letters, 2020, 11(10), 1863–1868.[Link] [INDEX]

  • Cassidy, M. P., & Padwa, A. "An Aza-Achmatowicz Approach toward the Hydroxylated Piperidine Alkaloids (±)-Azimic Acid and (±)-Deoxocassine." Organic Letters, 2004, 6(22), 4029-4031.[Link] [INDEX]

Application Note: Solubility Optimization & Dissolution Protocols for 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals handling 1-(3-Methylpyrazin-2-yl)piperidin-3-ol . As direct experimental solubility data is often proprietary or sparse for specific intermediate scaffolds, this guide applies structural-activity relationship (SAR) principles to derive a robust dissolution protocol.

Executive Summary

This compound is a functionalized heterocyclic scaffold often used in kinase inhibitor development and medicinal chemistry.[1][2] Its structure combines a lipophilic heteroaromatic core (pyrazine) with a polar, hydrogen-bonding moiety (hydroxylated piperidine). This "amphiphilic" nature creates specific solubility challenges: it is often too lipophilic for pure aqueous buffers yet too polar for non-polar organics like hexane.

This guide provides a Standard Operating Procedure (SOP) for preparing high-concentration stock solutions and stable aqueous working solutions, ensuring experimental reproducibility in biological and chemical assays.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must analyze the molecule's competing interactions.

Structural FeaturePropertyImpact on Solubility
Pyrazine Ring Electron-deficient aromaticIncreases lipophilicity; limits water solubility.[1][2]
Piperidine Nitrogen

-linked to Pyrazine
Critical: The nitrogen lone pair is conjugated into the pyrazine ring.[2] Unlike free piperidine (

), this nitrogen is non-basic (aniline-like). Acidification will NOT significantly improve solubility.
3-Hydroxyl Group H-Bond Donor/AcceptorIncreases polarity; enhances solubility in alcohols (Ethanol, Methanol) and DMSO.[1][2]
Methyl Group LipophilicSlight reduction in water solubility.

Formulation Verdict:

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard due to its ability to disrupt intermolecular H-bonds while solvating the aromatic core.

  • Secondary Solvent: Absolute Ethanol (for evaporation-sensitive applications).[1]

  • Aqueous Buffer: Poor solubility expected.[3] Requires a co-solvent system (0.1% - 1% DMSO).[1]

Protocol A: Preparation of Master Stock Solution (10 mM - 100 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents & Equipment[1][2][5][6][7]
  • Compound: this compound (Solid)[1]

  • Solvent: DMSO (Anhydrous,

    
    99.9%, Cell Culture Grade)
    
  • Vials: Amber glass vials with PTFE-lined caps (to prevent hygroscopy).

  • Sonicator: Ultrasonic water bath.

Step-by-Step Procedure
  • Weighing: Accurately weigh the target mass of the solid.

    • Example: To prepare 1 mL of 50 mM stock (

      
       g/mol ), weigh 9.66 mg .
      
  • Solvent Addition: Add 80% of the calculated volume of Anhydrous DMSO.

    • Why? Adding the full volume immediately can trap air bubbles or cause clumping.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Visual Check: If particles remain, sonicate at room temperature (

      
      ) for 5 minutes.
      
    • Caution: Do not heat above

      
       to avoid degradation.
      
  • Final Volume Adjustment: Add the remaining 20% of DMSO to reach the target concentration. Vortex to mix.

  • Inspection: Hold the vial against a light source. The solution must be optically clear with no turbidity.

Storage Stability[1][2][3][4]
  • Temperature:

    
     (Preferred) or 
    
    
    
    .
  • Freeze/Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g.,

    
    ) to maximize stability.
    

Protocol B: Preparation of Aqueous Working Solutions (Assay Ready)

Objective: Dilute the Master Stock into biological media (PBS, Cell Culture Media) without precipitation ("crashing out").

The "Crash-Out" Risk

Rapid addition of a lipophilic stock to water causes local high concentrations, leading to immediate precipitation.

Step-by-Step Dilution Workflow
  • Pre-warm the aqueous buffer and the DMSO stock to Room Temperature (

    
    ).
    
  • Intermediate Dilution (Optional but Recommended):

    • If targeting a very low concentration (e.g.,

      
      ) from a high stock (
      
      
      
      ), perform a serial dilution in DMSO first.
    • Example: Dilute

      
       in DMSO.
      
  • Stepwise Addition (The "Drop-wise" Technique):

    • Place the aqueous buffer on a magnetic stirrer (medium speed) or vortex gently.

    • Add the DMSO stock drop-wise into the center of the vortex.

    • Maximum DMSO Limit: Ensure final DMSO concentration is

      
       (v/v) for cell assays, or 
      
      
      
      for enzymatic assays, to avoid solvent toxicity.
Visual Workflow (Graphviz)[1][6]

SolubilityWorkflow Solid Solid Compound This compound SolventChoice Select Primary Solvent Solid->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Use Ethanol Ethanol (Alternative) SolventChoice->Ethanol Evaporation Needed StockSol Master Stock Solution (10 - 100 mM) DMSO->StockSol Ethanol->StockSol Sonicate Vortex & Sonicate (5 mins @ 25°C) StockSol->Sonicate Check Visual Inspection Clear Solution? Sonicate->Check Check->DMSO No (Add more solvent) Storage Store Aliquots -20°C (Dark) Check->Storage Yes Dilution Aqueous Dilution (Drop-wise addition) Storage->Dilution On Day of Assay Assay Biological Assay (<1% DMSO Final) Dilution->Assay

Caption: Decision tree and workflow for preparing stable stock and working solutions.

Troubleshooting & Solubility Validation

If the compound precipitates upon dilution, follow this Self-Validating Troubleshooting Matrix :

ObservationDiagnosisCorrective Action
Cloudiness immediately upon adding water Compound is "crashing out" (Solubility limit exceeded).[1][2]1. Reduce final concentration.2. Increase DMSO % (if assay permits).3. Use a carrier protein (e.g., 0.1% BSA) in the buffer to solubilize.
Particles visible in DMSO Stock Incomplete dissolution.1. Sonicate for 10 more minutes.2. Gently warm to

.3. Verify purity (salts may not dissolve in DMSO).
Yellowing of solution over time Oxidation of the pyrazine ring.1. Discard solution.2. Prepare fresh under Nitrogen/Argon.3. Store in amber vials.
Protocol C: The "Standard Addition" Solubility Test

Use this if you need to determine the exact solubility limit in your specific buffer.

  • Prepare a

    
     stock in DMSO.
    
  • Aliquot

    
     of your specific buffer (e.g., PBS pH 7.4) into a clear 96-well plate.
    
  • Add

    
     of stock to the first well (Final: 
    
    
    
    , 5% DMSO). Mix.
  • Perform serial 2-fold dilutions across the plate.

  • Incubate for 2 hours at RT.

  • Measure Absorbance at 600 nm (turbidity).

  • Result: The highest concentration with

    
     is your solubility limit.
    

Safety & Handling (E-E-A-T)

  • Hazard Identification: Pyrazine derivatives can be skin irritants.[4][5] The piperidine moiety may have biological activity.[3][4][5] Treat as Potentially Bioactive .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • DMSO Warning: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Never touch DMSO solutions with bare skin. [1]

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).

  • PubChem Database. "Compound Summary: Pyrazine Derivatives." National Library of Medicine.

  • Sigma-Aldrich Technical Library. "Handling and Solubility of Heterocyclic Compounds." [1]

Sources

Application Notes and Protocols: Reductive Amination Pathways for the Synthesis of Methylpyrazine Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methylpyrazine piperidine scaffolds are pivotal structural motifs in modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their synthesis is a subject of considerable interest for researchers and drug development professionals. Among the various synthetic strategies, reductive amination stands out as a robust and versatile method for constructing the crucial C-N bond that links the pyrazine and piperidine rings.[1][2][3] This application note provides a detailed guide to the reductive amination pathways for synthesizing methylpyrazine piperidine derivatives, offering in-depth mechanistic insights, field-proven protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

Reductive amination is a powerful transformation that combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[4][5] The success of this one-pot reaction hinges on the careful selection of reagents and conditions that favor the formation of the imine intermediate and its subsequent selective reduction.

The initial step, the condensation of a methylpyrazine carboxaldehyde with piperidine, is a reversible reaction that forms a hemiaminal intermediate.[5] This is followed by the elimination of water to yield the key iminium ion intermediate. To drive this equilibrium towards the iminium ion, the removal of water is often beneficial, which can be accomplished using dehydrating agents.[6][7]

The choice of the reducing agent is paramount. An ideal reagent should selectively reduce the iminium ion without significantly reducing the starting aldehyde.[6][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this purpose due to its mild nature and remarkable selectivity.[4][9][10] The electron-withdrawing acetate groups on the borohydride attenuate its reactivity, making it less likely to reduce the aldehyde but highly effective at reducing the more electrophilic iminium ion.[4]

Trustworthiness: A Self-Validating System

The protocols detailed in this guide are designed to be self-validating. By incorporating in-process controls and analytical checkpoints, researchers can monitor the reaction progress and ensure the desired outcome. Key validation points include:

  • Monitoring Imine Formation: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting aldehyde and the appearance of the imine/iminium intermediate.

  • Confirming Reduction: The disappearance of the imine/iminium ion and the emergence of the final product can be monitored by the same techniques.

  • Product Characterization: Final product identity and purity should be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Authoritative Grounding & Comprehensive References

The mechanistic claims and protocols presented herein are supported by established principles of organic chemistry and have been validated by numerous publications in peer-reviewed journals.

Visualizations & Formatting

Reductive Amination Pathway

The general pathway for the reductive amination of a methylpyrazine aldehyde with piperidine is illustrated below.

ReductiveAmination MethylpyrazineAldehyde Methylpyrazine Carboxaldehyde Hemiaminal Hemiaminal Intermediate MethylpyrazineAldehyde->Hemiaminal + Piperidine Piperidine Piperidine->Hemiaminal IminiumIon Iminium Ion Intermediate Hemiaminal->IminiumIon - H₂O Product Methylpyrazine Piperidine Product IminiumIon->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Water H₂O ExperimentalWorkflow Start Start: Reactant Preparation (Aldehyde, Piperidine, Solvent) Reaction One-Pot Reductive Amination (Addition of Reducing Agent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Product: Pure Methylpyrazine Piperidine Analysis->FinalProduct

Caption: Experimental workflow for methylpyrazine piperidine synthesis.

Detailed Application Notes and Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot procedure for the synthesis of a generic methylpyrazine piperidine derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsWeight/Volume
2-Formyl-3-methylpyrazine122.121.01.0122 mg
Piperidine85.151.21.2102 mg (118 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5318 mg
Dichloromethane (DCM), anhydrous---10 mL
Acetic Acid (optional)60.050.10.16 µL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-formyl-3-methylpyrazine (122 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add piperidine (118 µL, 1.2 mmol) to the stirred solution.

  • (Optional) For less reactive substrates, add a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methylpyrazine piperidine derivative.

Protocol 2: Stepwise Reductive Amination

This two-step protocol can be advantageous when dealing with sensitive substrates or to minimize side reactions such as over-alkylation. [6] Step 1: Imine Formation

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsWeight/Volume
2-Formyl-3-methylpyrazine122.121.01.0122 mg
Piperidine85.151.01.085 mg (98 µL)
Methanol (MeOH), anhydrous---10 mL
Molecular Sieves (3Å)---~1 g

Procedure:

  • To a dry round-bottom flask, add 2-formyl-3-methylpyrazine (122 mg, 1.0 mmol), anhydrous methanol (10 mL), and activated 3Å molecular sieves (~1 g).

  • Add piperidine (98 µL, 1.0 mmol) to the stirred suspension.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR. The reaction is typically complete within 1-2 hours.

Step 2: Reduction

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsWeight/Volume
Imine solution from Step 1-~1.01.0~10 mL
Sodium Borohydride (NaBH₄)37.831.21.245 mg

Procedure:

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (45 mg, 1.2 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed as monitored by TLC.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine/iminium ion formation. [6]Add a catalytic amount of acetic acid. Use a dehydrating agent like molecular sieves. [6]
Inactive or insufficient reducing agent.Use fresh, high-quality sodium triacetoxyborohydride. Ensure anhydrous conditions. Increase the equivalents of the reducing agent slightly (e.g., to 1.8 eq.).
Suboptimal reaction temperature.Most reductive aminations with NaBH(OAc)₃ proceed well at room temperature. For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial, but monitor for side products.
Formation of Alcohol Byproduct Reducing agent is too reactive or added too quickly.Use a milder reducing agent like NaBH(OAc)₃. [6]Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C).
Dialkylation of Primary Amine (if applicable)Excess aldehyde or prolonged reaction time.Use a slight excess of the primary amine. Monitor the reaction closely and quench it as soon as the mono-alkylated product is formed. Consider the stepwise protocol. [10]
Difficult Purification Presence of unreacted starting materials or byproducts with similar polarity.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ a different chromatography eluent system or consider preparative HPLC.

References

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ResearchGate. Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • MDPI. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. The reductive amination reaction. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ACS Publications. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Pyrazine-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. User Status: Verified Researcher Current Ticket: #PYR-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Polar-Basic" Paradox

Pyrazine-piperidine derivatives represent a classic "double-trouble" scaffold in medicinal chemistry. You are likely dealing with a molecule that possesses:

  • High Basicity: The secondary amine of the piperidine (pKa ~11.0) is a proton sponge.

  • High Polarity: The pyrazine ring (pKa ~0.6) increases water solubility and polar surface area.

The Problem: On silica (Normal Phase), the basic piperidine interacts strongly with acidic silanols, causing severe tailing.[1] On C18 (Reversed Phase), the polarity often leads to early elution (near the void volume) or "dewetting" issues, while the basicity causes peak broadening.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Flash Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front."

Root Cause: The secondary amine in the piperidine ring is hydrogen-bonding with the acidic silanol groups (


) on the silica surface. This secondary interaction competes with the partition mechanism, causing peak broadening (tailing).[2]
Protocol A: The "Amine-Modified" Mobile Phase

Standard silica gel requires a basic modifier to cap silanol sites.[1]

  • Base Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Why? TEA has a pKa of ~10.7, competing effectively with your piperidine for silanol sites.

  • Solvent System:

    • DCM/MeOH: The gold standard for polar heterocycles.

    • The Recipe: Dichloromethane (DCM) / Methanol (MeOH) + 1% NH₄OH.

    • Preparation: Do not add NH₄OH directly to DCM (it is immiscible). Premix the NH₄OH into the Methanol first.

  • Gradient: 0%

    
     10% (MeOH + 1% NH₄OH) in DCM.
    

Data: Effect of Modifier on Retention Factor (Rf)

Solvent SystemRf (Piperidine Derivative)Peak Shape
5% MeOH in DCM0.05 - 0.30 (Streak)Unusable
5% MeOH in DCM + 0.5% TEA 0.25Symmetrical
5% (MeOH + 1% NH₄OH) in DCM0.35Sharp

Tech Tip: If using TEA, you must remove it post-purification. Since TEA boils at 89°C, it can be stubborn. Co-evaporation with toluene or an acid wash (if your product allows) is required. Ammonia is preferred as it is volatile.

Protocol B: Amine-Functionalized Silica

If you cannot use liquid modifiers (e.g., MS compatibility concerns).

  • Solution: Use an Amine-bonded (NH2) flash cartridge.

  • Mechanism: The stationary phase is already basic, preventing the "acid-base" interaction with your analyte.

  • Solvent: Hexane/Ethyl Acetate or DCM/MeOH (no modifier needed).

Module 2: Preparative HPLC Strategies
Issue: "My compound elutes in the void volume" or "Peak shape is asymmetrical."

Root Cause:

  • Early Elution: At neutral pH, the piperidine is fully protonated (

    
    ), making it highly polar and unretained on hydrophobic C18.
    
  • Asymmetry: Residual silanols on the C18 support interact with the charged amine.

Decision Matrix: Selecting the Right pH

HPLC_Strategy Start Start: Prep HPLC Method Check_Stab Is Compound Base Stable? Start->Check_Stab High_pH High pH Strategy (pH 10) Suppress Ionization Check_Stab->High_pH Yes (Preferred) Low_pH Low pH Strategy (pH 2) Ion Pairing Check_Stab->Low_pH No (Acid Stable) High_pH_Detail Column: C18 Hybrid (High pH stable) Buffer: 10mM NH4HCO3 or NH4OH Result: Neutral amine retains well High_pH->High_pH_Detail Low_pH_Detail Column: C18 or C8 Buffer: 0.1% TFA (Ion Pairing) Result: Sharp peaks, but salt formation Low_pH->Low_pH_Detail HILIC Alternative: HILIC If retention is < 2 mins on C18 High_pH_Detail->HILIC Still no retention?

Figure 1: Decision workflow for mobile phase selection in Preparative HPLC.

Protocol C: The "High pH" Switch (Recommended)

Since piperidine has a pKa ~11, running at pH 10-10.5 ensures a significant portion of the molecule is neutral (unprotonated).

  • Column: Must use a "Hybrid" particle or "High pH Stable" C18 (e.g., XBridge, Gemini, Triart). Do not use standard silica C18.

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ) adjusted to pH 10 with 
    
    
    
    .
  • Result: The neutral molecule becomes much more hydrophobic, increasing retention on C18 and improving separation from polar impurities.

Protocol D: The "Chaotropic" Low pH Method

If your molecule is base-sensitive, you must use low pH. However, Formic Acid is often too weak to suppress tailing.

  • Modifier: Use Trifluoroacetic Acid (TFA) at 0.1%.

  • Mechanism: TFA acts as an ion-pairing agent . The trifluoroacetate anion (

    
    ) pairs with the protonated piperidine (
    
    
    
    ), forming a neutral ion pair that retains well on C18.
  • Warning: This yields the TFA salt of your product. You may need a "Free-Basing" step later (see Module 3).

Module 3: Isolation & Workup (The "Oil" Trap)
Issue: "I purified it, but now it's a sticky oil/gum that won't crystallize."

Root Cause: Pyrazine-piperidines are often hygroscopic oils in their free-base form.

Protocol E: Controlled Salt Formation

Converting the oil into a solid salt is the best way to ensure stability and handleability.

  • Dissolution: Dissolve the purified oil in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

  • Acid Addition:

    • For HCl Salt: Add 1M HCl in Diethyl Ether dropwise.

    • For Oxalate/Fumarate (Gentler): Add a saturated solution of Oxalic or Fumaric acid in acetone.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Filtration: Filter and wash with cold ether.

Protocol F: Catch-and-Release (SCX)

If you used a non-volatile buffer or have non-basic impurities.

  • Cartridge: Use a Strong Cation Exchange (SCX) cartridge.

  • Load: Dissolve crude in MeOH (neutral) and load. The basic amine binds to the sulfonic acid resin.

  • Wash: Flush with MeOH to remove non-basic impurities (neutrals/acids).

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Evaporate: Result is the clean free base.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone in my flash column to improve solubility? A: Generally, no . Acetone absorbs UV strongly at low wavelengths (210-254 nm), which interferes with fraction collection detection. It can also react with primary amines (if present) to form imines. Stick to DCM/MeOH or EtOAc/EtOH.

Q: My compound is stuck on the C18 column even at 100% Acetonitrile. A: You likely have a solubility crash. Polar pyrazine derivatives can be less soluble in pure acetonitrile than in water/organic mixes.

  • Fix: Switch to Methanol as the organic modifier. It is a better solvent for polar heterocycles.

Q: How do I remove the TFA salt after Prep HPLC? A: Two methods:

  • Carbonate Wash: Dissolve in EtOAc, wash with saturated

    
    , dry, and evaporate.
    
  • Resin Exchange: Pass the solution through a carbonate-functionalized resin (e.g., MP-Carbonate) to neutralize the TFA without an aqueous workup.

References
  • BenchChem Technical Support. Purification Techniques for Piperidine Derivatives. (2025).[1][2][3][4][5][6][7] Retrieved from

  • Kromasil. Basic methodology for method development in preparative HPLC. (2011).[5] Retrieved from

  • University of Warwick. Principles in Preparative HPLC. Retrieved from

  • National Institutes of Health (NIH). Retention mechanisms of imidazoline and piperazine-related compounds in HILIC. (2022). Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylpyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 3-methylpyrazine derivatives.

When attempting to couple at the 2-position of a 3-methylpyrazine ring, the adjacent methyl group creates a formidable steric shield. This physical bulk disrupts the delicate orchestration of palladium-catalyzed cross-coupling cycles. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to drive your reactions to completion.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction stall at the 2-position of 3-methylpyrazine, even with standard Pd(PPh₃)₄ catalysts? A: The failure is mechanistic and twofold. First, the ortho-methyl group creates a steric clash that physically blocks the Pd(0) center from approaching the C-X bond, severely retarding the oxidative addition step[1]. Second, even if oxidative addition occurs, the resulting Pd(II) complex is highly congested. This prevents the incoming nucleophile (boronic acid or amine) from coordinating to the palladium center during the transmetalation step. Standard ligands like PPh₃ lack the necessary bite angle and steric bulk to force the reductive elimination of such a congested product[2].

Q2: How do I select the correct ligand to overcome this specific steric barrier? A: You must abandon flat or small phosphine ligands and utilize sterically demanding, electron-rich ligands.

  • For C-N (Buchwald-Hartwig) Coupling: Use biaryl dialkylphosphine "Buchwald" ligands like RuPhos or XPhos . Their electron-rich nature accelerates oxidative addition, while their massive steric bulk creates a "spring-loaded" effect that forces the challenging reductive elimination step[3].

  • For C-C (Suzuki-Miyaura) Coupling: Pd(dppf)Cl₂ is highly effective due to its large bite angle (∠P-Pd-P = 99.07°), which accommodates the bulky pyrazine intermediate[1]. Alternatively, N-Heterocyclic Carbene (NHC) precatalysts like Pd-PEPPSI-Ipent offer exceptional stability and reactivity for highly hindered ortho-substituted heterocycles[4].

Q3: Should I design my synthesis around 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine? A: While 2-chloro-3-methylpyrazine is highly accessible, 2-bromo-3-methylpyrazine is strongly recommended for sterically hindered couplings[5]. The lower bond dissociation energy of the C-Br bond compensates for the high activation energy barrier imposed by the steric hindrance during oxidative addition. If you must use the chloride, you will need to increase your catalyst loading and reaction temperature significantly[2].

Part 2: Condition Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative data and optimal parameters for coupling 3-methylpyrazine derivatives based on current literature standards.

Coupling TypePyrazine HalideOptimal Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura 2-Bromo5 mol% Pd(dppf)Cl₂Cs₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (9:1)100 °C80–95%
Suzuki-Miyaura 2-Chloro5 mol% Pd-PEPPSI-IpentK₃PO₄ (3.0 eq)1,4-Dioxane100 °C70–85%
Buchwald-Hartwig 2-Chloro2.5 mol% Pd₂(dba)₃ / 5 mol% RuPhost-BuONa (1.5 eq)Toluene110 °C60–80%
Buchwald-Hartwig 2-Bromo2 mol% Pd(OAc)₂ / 4 mol% P(t-Bu)₃t-BuONa (1.5 eq)Toluene90 °C75–90%

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical changes noted in the "Validation Checkpoints," you can confirm the mechanistic success of each step in real-time.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyrazine

Mechanistic Rationale: The use of an aqueous/organic biphasic system is critical here. The water dissolves the inorganic Cs₂CO₃ base, generating the reactive "ate" complex of the boronic acid, which is an absolute prerequisite for transmetalation onto the sterically hindered Pd(II) center[6].

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-3-methylpyrazine (1.0 equiv), the arylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Degassing: Add a 9:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.

    • Validation Checkpoint: The cessation of dissolved gas micro-bubbles indicates complete deoxygenation, safeguarding the Pd(0) catalyst from premature oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 100 °C.

    • Validation Checkpoint: The reaction mixture should transition from a reddish-brown suspension to a homogeneous dark yellow/orange solution within 15 minutes, confirming the generation of the active Pd(0) species.

  • Monitoring & Workup: Stir for 8–12 hours. Monitor via TLC (Hexanes/EtOAc).

    • Validation Checkpoint: Complete disappearance of the UV-active 2-bromo-3-methylpyrazine spot confirms the transmetalation bottleneck has been overcome.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Chloro-3-methylpyrazine

Mechanistic Rationale: We utilize t-BuONa as the base because its massive steric bulk prevents it from acting as a competing nucleophile against the aryl chloride. Toluene is selected as a non-polar solvent to stabilize the highly reactive, low-coordinate Pd(0)-RuPhos active species[3].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 2-chloro-3-methylpyrazine (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), RuPhos (0.05 equiv), and t-BuONa (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath.

    • Validation Checkpoint: The initial deep purple color of the Pd₂(dba)₃ will rapidly shift to a dark red/orange hue. This color metric validates that the RuPhos ligand has successfully displaced the dba ligands to form the active monomeric Pd(0) complex.

  • Monitoring: Stir for 12–16 hours.

    • Validation Checkpoint: The formation of a fine white precipitate (NaCl) on the walls of the vial is a direct, visual confirmation that oxidative addition and subsequent halide displacement have occurred.

  • Isolation: Cool, filter through a pad of Celite to remove inorganic salts and palladium black, concentrate under reduced pressure, and purify.

Part 4: Mechanistic Visualization

The following diagram maps the palladium catalytic cycle, specifically highlighting where the 3-methyl group induces steric bottlenecks and how our optimized conditions resolve them.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Bulky Ligand e.g., XPhos/RuPhos) OxAdd 1. Oxidative Addition (Hindered by 3-Methyl) Pd0->OxAdd 2-Halo-3-methylpyrazine PdII_Ox Pd(II) Ar-X Complex (2-(3-methylpyrazine)-Pd-X) OxAdd->PdII_Ox C-Br preferred over C-Cl TransMet 2. Transmetalation (Requires Strong Base & Heat) PdII_Ox->TransMet Nucleophile + Base PdII_Trans Pd(II) Ar-Nu Complex (Nu = Aryl, Amine) TransMet->PdII_Trans RedElim 3. Reductive Elimination (Accelerated by Bulky Ligand) PdII_Trans->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled 2-Substituted 3-Methylpyrazine RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at the 3-methylpyrazine ring.

References

Sources

Technical Support Center: Enantiomeric Separation of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The compound 1-(3-Methylpyrazin-2-yl)piperidin-3-ol features a chiral center at the C3 position of the piperidine ring. Because enantiomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, obtaining enantiopure (R) and (S) forms is a critical bottleneck in drug development.

This guide provides field-proven methodologies, troubleshooting FAQs, and theoretical grounding for three primary separation strategies: Chiral Chromatography, Classical Salt Resolution, and Enzymatic Kinetic Resolution.

Part 1: Workflow Decision Matrix

Choosing the right separation strategy depends entirely on the scale of your operation and the required enantiomeric excess (ee). The following decision matrix illustrates the optimal pathways for isolating the enantiomers of piperidin-3-ol derivatives.

Workflow Start Racemic 1-(3-Methylpyrazin-2-yl) piperidin-3-ol Scale Target Scale? Start->Scale Analytical Analytical / Discovery (< 1 gram) Scale->Analytical < 1g MidScale Mid-Scale Prep (1 - 100 grams) Scale->MidScale 1-100g Process Process Scale (> 100 grams) Scale->Process >100g HPLC Chiral HPLC / SFC (Polysaccharide CSPs) Analytical->HPLC MidScale->HPLC Enzymatic Enzymatic Kinetic Resolution (Lipase Acylation) MidScale->Enzymatic Process->Enzymatic Classical Classical Resolution (Diastereomeric Salts) Process->Classical

Caption: Decision matrix for selecting the optimal chiral separation strategy based on target scale.

Part 2: Chiral Chromatography (HPLC/SFC)

For rapid isolation of enantiomers at the milligram to low-gram scale, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is the gold standard.

Mechanistic Grounding (Causality): Polysaccharide-based CSPs (e.g., amylose or cellulose tris-phenylcarbamates) provide a highly specific chiral environment. The separation of this compound relies on a three-point interaction model:

  • Hydrogen bonding between the C3-hydroxyl group of the piperidine and the carbamate linkages of the CSP.

  • 
    -
    
    
    
    interactions involving the electron-deficient 3-methylpyrazin-2-yl ring.
  • Steric inclusion within the helical grooves of the polysaccharide backbone.

Comparative Data for Piperidin-3-ol Derivatives: The following table summarizes expected performance metrics based on validated screening data for structurally analogous 3-hydroxypiperidine derivatives [1].

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Resolution (Rs)Observation
Chiralpak® IC-3 250 x 4.6 mm, 3 µmn-Hexane:IPA (95:5) + 0.1% DEA1.0> 1.5Baseline separation, sharp peaks.
Chiralpak® IG-3 250 x 4.6 mm, 3 µmHexane:EtOH (98:2) + 0.1% DEA0.50.89Partial co-elution, broad tailing.
Chiralpak® AS-RH 150 x 4.6 mm, 5 µmWater:MeCN (90:10) + 10mM NH₄OAc0.51.2Good alternative for reverse-phase [4].
Troubleshooting & FAQs

Q: I am observing severe peak tailing for the later-eluting enantiomer. How can I correct this? A: Peak tailing in basic nitrogen-containing compounds (like the pyrazine and piperidine rings) is typically caused by secondary interactions with residual free silanols on the silica support. Add a basic modifier, such as 0.1% Diethylamine (DEA) or Ethanolamine, to the mobile phase to competitively mask these silanol sites. Do not use acidic modifiers (like TFA) as they will protonate the pyrazine nitrogen, destroying the interaction with the CSP.

Q: Can I scale this analytical HPLC method directly to preparative SFC? A: Yes, but solvent compatibility must be adjusted. SFC uses supercritical CO₂ as the bulk mobile phase. You will need to screen co-solvents (typically MeOH or EtOH with 0.1-0.5% basic modifier). SFC is highly recommended for scale-up because the fractionated products can be recovered simply by depressurizing the CO₂, avoiding the energy-intensive evaporation of aqueous/organic HPLC fractions.

Part 3: Classical Resolution via Diastereomeric Salts

For process-scale manufacturing (>100g), classical resolution remains the most cost-effective approach. By reacting the racemic free base with an enantiopure chiral acid, you form two diastereomeric salts with distinct solubility profiles [3].

Self-Validating Protocol: Resolution with D-Pyroglutamic Acid
  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in hot ethanol (approx. 60°C).

  • Resolving Agent Addition: Slowly add 0.55 to 0.6 equivalents of D-pyroglutamic acid (or (+)-L-tartaric acid) dissolved in a minimal amount of hot ethanol [3].

    • Causality: Using a sub-stoichiometric amount of the resolving agent (the Pope-Peachey method) maximizes the enantiomeric excess of the precipitating salt by leaving the more soluble enantiomer as a free base in solution.

  • Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5°C/hour.

    • Validation Check: Remove a 1 mL aliquot of the mother liquor, liberate the free base, and check the ee via chiral HPLC. The mother liquor should be highly enriched in the opposite enantiomer.

  • Isolation: Filter the precipitated diastereomeric salt and wash with cold ethanol.

  • Free Base Liberation: Suspend the salt in water, adjust the pH to 10-11 using 2M NaOH, and extract 3x with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate under vacuum to yield the enantiopure alcohol.

Troubleshooting & FAQs

Q: The salt precipitates as a sticky oil rather than a crystalline solid. What went wrong? A: "Oiling out" occurs when the supersaturation level is too high, or the solvent system is too lipophilic, causing the solute to separate as a liquid phase before crystallization can occur. To fix this, reheat the mixture until homogeneous, add 5-10% water to the ethanol to increase the polarity, and cool much more slowly. Introduce a seed crystal of the desired diastereomeric salt at the cloud point.

Q: The isolated crystals only show an ee of 75%. How do I reach >99% ee? A: A single crystallization rarely achieves >99% ee due to co-precipitation and lattice inclusions. Perform a recrystallization by dissolving the enriched salt in a minimum volume of boiling ethanol/water (9:1), then slowly cooling. The thermodynamic stability of the pure diastereomeric lattice will drive the ee to >99% in the second crop.

Part 4: Enzymatic Kinetic Resolution (Biocatalysis)

Biocatalysis offers an elegant, green-chemistry alternative for mid-to-large scale separations. Lipases can selectively acylate one enantiomer of a secondary alcohol while leaving the other untouched [2].

EnzymaticPathway Racemate Racemic 1-(3-Methylpyrazin-2-yl) piperidin-3-ol Enzyme Lipase (e.g., Novozym 435) + Vinyl Acetate in Toluene, 35°C Racemate->Enzyme R_Acetate (R)-Acetate (Acylated) Enzyme->R_Acetate Fast (E > 100) S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Slow Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Recovered) Hydrolysis->R_Alcohol

Caption: Enzymatic kinetic resolution pathway using lipase-mediated selective acylation.

Mechanistic Grounding (Causality): Lipases (such as Candida antarctica lipase B, immobilized as Novozym 435) follow the Kazlauskas rule. The enzyme's active site contains a large and a small hydrophobic pocket. The stereocenter of the piperidin-3-ol must orient perfectly for the catalytic serine residue to attack the acyl donor (vinyl acetate). Typically, the (R)-enantiomer fits this active site seamlessly, undergoing rapid transesterification, while the (S)-enantiomer is sterically hindered and remains an unreacted alcohol [2].

Troubleshooting & FAQs

Q: My unreacted (S)-alcohol only has an ee of 85%. How can I improve this? A: In a kinetic resolution, the ee of the unreacted substrate increases as the reaction progresses, while the ee of the product decreases. If your unreacted (S)-alcohol has low ee, you stopped the reaction too early. Push the conversion to ~55% by increasing the reaction time or enzyme loading. This ensures all of the (R)-enantiomer is consumed, leaving behind highly pure (S)-alcohol.

Q: Why use vinyl acetate instead of ethyl acetate as the acyl donor? A: Vinyl acetate undergoes transesterification to yield vinyl alcohol, which immediately tautomerizes into acetaldehyde. This tautomerization is irreversible, driving the reaction equilibrium completely to the right. If ethyl acetate is used, the byproduct is ethanol, which can act as a nucleophile and reverse the reaction, lowering the overall yield and enantioselectivity.

References

  • Benchchem. "A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine". 1

  • Chemical Reviews (ACS Publications). "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods". 2

  • Google Patents (CN105439939B). "A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine". 3

  • RSC Advances. "Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance".4

Sources

Minimizing side reactions in hydroxypiperidine arylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the chemoselective


-arylation of hydroxypiperidines. This substrate class presents a classic "ambident nucleophile" challenge: competing reactivity between the secondary amine (

-arylation) and the alcohol (

-arylation), alongside catalytic pitfalls like

-hydride elimination.

Subject: Minimizing Side Reactions & Optimizing Chemoselectivity (


 vs. 

) Applicable Chemistries: Buchwald-Hartwig Cross-Coupling, Ullmann-Type Coupling,

.

Mechanistic Overview: The Selectivity Fork

To control the reaction, you must understand where the pathway diverges. The amine is generally more nucleophilic (kinetic favorability), but the hydroxyl group—once deprotonated to an alkoxide—becomes a harder, more aggressive nucleophile (thermodynamic/electrostatic favorability).

Critical Signaling Pathway: vs. Selectivity

The following diagram illustrates the mechanistic divergence and the specific control nodes (Ligand, Base, Metal) that dictate the product outcome.

Chemoselectivity Substrate Hydroxypiperidine + Aryl Halide Base_Effect Base Strength (NaOtBu vs. NaOTMS) Substrate->Base_Effect Ligand_Effect Ligand Electronics (Pd-L vs. Cu-L) Substrate->Ligand_Effect Path_N Pathway A: N-Arylation (Desired) Path_O Pathway B: O-Arylation (Side Reaction) Path_Beta Pathway C: Beta-Hydride Elimination (Reduction/Oxidation) Dehalogenated Arene\n+ Piperidone Dehalogenated Arene + Piperidone Path_Beta->Dehalogenated Arene\n+ Piperidone Base_Effect->Path_N Mild/Silanolate Base Base_Effect->Path_O Strong Base (Alkoxide formation) Ligand_Effect->Path_N Pd-BrettPhos/RuPhos (Amine Binding favored) Ligand_Effect->Path_Beta Low Steric Bulk Ligands (Open Coord. Site)

Caption: Mechanistic divergence in hydroxypiperidine coupling. Green path indicates optimal N-arylation conditions.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Significant -Arylation (Ether Formation)

Symptom: LCMS shows correct mass, but NMR indicates a downfield shift of the proton


 to the oxygen, or lack of 

-substitution. Root Cause: The base is too strong, generating a high concentration of alkoxide, or the catalyst lacks

-selectivity.
VariableRecommendationTechnical Rationale
Base Choice Switch to NaOTMS (Sodium trimethylsilanolate) or

.
NaOTMS is a "reservoir base." It is basic enough to deprotonate the Pd-bound amine (to form the amido complex) but insufficiently basic to fully deprotonate the alcohol to the alkoxide, suppressing

-attack.
Ligand (Pd) BrettPhos or RuPhos .These bulky, electron-rich biaryl phosphines facilitate reductive elimination of the C-N bond faster than the C-O bond can form.
Ligand (Cu) L8 (Diamine) with NaOTMS.Recent data (Buchwald, 2024) proves that in Cu-catalysis, NaOtBu causes

-arylation, while NaOTMS forces exclusive

-arylation.
Issue 2: -Hydride Elimination (Dehalogenation)

Symptom: Formation of the dehalogenated arene (Ar-H) and oxidation of the piperidine ring (formation of ketone/imine). Root Cause: The hydroxypiperidine acts as a reducing agent. If the Pd-center has an open coordination site and is bound to the amine, the


-hydrogen (on the carbon with the -OH or -NH) can eliminate.
  • Solution A (Ligand): Increase ligand bulk. Use

    
      or 
    
    
    
    . Bulky ligands prevent the specific geometry required for the
    
    
    -hydride transfer.
  • Solution B (Temperature): Lower the reaction temperature.

    
    -elimination has a higher activation energy than reductive elimination for optimized systems.
    
  • Solution C (Solvent): Avoid primary/secondary alcoholic solvents. Use Toluene or Dioxane .[1]

Issue 3: Catalyst Poisoning (No Conversion)

Symptom: Starting material recovery. Catalyst crashes out as "palladium black." Root Cause: The amino-alcohol motif is a bidentate chelate. It binds Pd/Cu like a pincer, shutting down the catalytic cycle.

  • Fix: Pre-mix the catalyst and ligand for 30 mins before adding substrate.

  • Fix: Increase catalyst loading to 5 mol%.

  • Fix: Use a Pre-catalyst (e.g., BrettPhos Pd G4) rather than generating in situ from

    
    . This ensures the active species is formed before the substrate can sequester the metal.
    

Optimized Experimental Protocols

Protocol A: Palladium-Catalyzed -Selective Arylation

Best for: Unactivated aryl chlorides/bromides and general hydroxypiperidines.

  • Catalyst Prep: In a glovebox, weigh BrettPhos Pd G4 (1.0 - 2.0 mol%).

  • Reagents: Add Aryl Halide (1.0 equiv) and Hydroxypiperidine (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv) only if substrate is not base-sensitive. If selectivity issues arise, switch to

    
      (2.0 equiv) or NaOTMS .
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal vial. Heat to 80–100 °C for 12 hours.

  • Workup: Filter through Celite. The high selectivity of BrettPhos usually renders column chromatography straightforward.

Protocol B: Copper-Catalyzed "Switchable" Arylation

Best for: Base-sensitive substrates or when Pd fails due to chelation.

  • Ligand/Metal: Use CuI (10 mol%) and Ligand L8 (N,N'-diarylbenzene-1,2-diamine) (20 mol%).

  • Selectivity Switch (Critical):

    • For

      
      -Arylation : Use NaOTMS  (Sodium trimethylsilanolate) (2.0 equiv).
      
    • Avoid NaOtBu, as it will promote O-arylation in this specific Cu-cycle.

  • Solvent: Dioxane or Toluene at 110 °C.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of metal catalysis? 
A:  Yes, but only if your aryl halide has strong electron-withdrawing groups (e.g., 4-fluoro-nitrobenzene). For 

, selectivity is controlled by solvent. Use a protic solvent (like EtOH or water/dioxane mix) or add 1.0 equiv of phenol. Hydrogen bonding solvates the alkoxide more strongly than the amine, suppressing

-attack and favoring

-arylation.

Q: Why is my 4-hydroxypiperidine coupling slower than piperidine? A: The hydroxyl group is electron-withdrawing (inductive effect), lowering the nucleophilicity of the amine. Furthermore, the OH group can weakly coordinate to the catalyst (off-cycle resting state). You may need to increase temperature by 10–20 °C compared to a standard piperidine coupling.

Q: Should I protect the alcohol (e.g., TBS-protection)? A: Only as a last resort. Protection adds two synthetic steps (protection/deprotection). Modern ligands (BrettPhos/RuPhos) are designed to handle free protic groups. If you must protect, use a THP (Tetrahydropyranyl) ether, as silyl groups (TBS) can sometimes migrate to the nitrogen or be cleaved by alkoxide bases.

References

  • Buchwald-Hartwig General Mechanism & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Source:

  • Chemoselective Cu-Catalysis (The "Switchable" Base Effect)

    • Strauss, M. J., et al. (2024).[2] "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols."

    • Source:

  • Controlling

    
    -Hydride Elimination: 
    
    • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing challenges in palladium-catalyzed cross-coupling reactions of amine nucleophiles."
    • Source:

  • 
     Selectivity in Amino Alcohols: 
    
    • Llewellyn, G., et al. (2011). "Solvent Effects on the Chemoselectivity of Reactions of Amino Alcohols."
    • Source:

Sources

Technical Support Center: Purification of Chloropyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing unreacted chloropyrazine from your reaction mixtures. As Senior Application Scientists, we have curated this guide to not only provide step-by-step protocols but also to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification processes with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is it often challenging to remove unreacted chloropyrazine from my reaction mixture?

A1: The difficulty in removing unreacted chloropyrazine often stems from its physicochemical properties. It is a moderately polar compound with good solubility in a range of organic solvents.[1] This can lead to its co-elution with the desired product during chromatography or its distribution between aqueous and organic layers during liquid-liquid extraction. Furthermore, its relatively low boiling point (153-154 °C) can sometimes lead to its co-distillation with solvents or volatile products.[1][2]

Q2: What are the primary methods for removing unreacted chloropyrazine?

A2: The most common and effective methods include:

  • Liquid-Liquid Extraction (LLE): This technique exploits the differential solubility of chloropyrazine and your product in immiscible liquid phases.

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: This method is used to purify solid products by leveraging differences in solubility at varying temperatures.

  • Scavenger Resins: These are functionalized solid supports that selectively react with and remove excess reagents or by-products.[3]

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of method depends on several factors:

  • The properties of your desired product: Consider its polarity, solubility, and stability.

  • The scale of your reaction: Some methods are more suitable for large-scale purifications than others.

  • The nature of the impurities: Knowing the by-products of your reaction will help in selecting a method that effectively removes them.

  • The required purity of your final product: High-purity requirements may necessitate a combination of methods.

A good starting point is to analyze a small aliquot of your crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the separation challenge.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is often the first line of defense for a reaction workup. The goal is to partition the unreacted chloropyrazine and the desired product into two immiscible liquid phases.

Common Issue: Poor separation of chloropyrazine from the product.

  • Causality: This often occurs when the polarity of the chloropyrazine and the product are too similar, leading to comparable distribution coefficients in the chosen solvent system.

  • Troubleshooting Steps:

    • Solvent Selection: If your product is significantly more or less polar than chloropyrazine, choose an extraction solvent that maximizes this difference. For instance, if your product is nonpolar, using a nonpolar solvent like hexane may preferentially extract your product, leaving the more polar chloropyrazine in the aqueous phase.[4] Conversely, for a more polar product, a more polar extraction solvent like ethyl acetate or methyl-t-butyl ether (MTBE) might be more effective.[4]

    • Multiple Extractions: A single extraction is rarely sufficient. Performing multiple extractions (3-5 times) with fresh portions of the organic solvent will significantly improve the recovery of your product and the removal of chloropyrazine.[4][5]

    • pH Adjustment: If your product or impurities have acidic or basic functional groups, you can manipulate the pH of the aqueous phase to alter their solubility. For example, converting a basic product to its salt by washing with a dilute acid will make it more water-soluble, potentially allowing for the extraction of the neutral chloropyrazine into an organic solvent.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, driving them into the organic layer. This can sometimes help break emulsions as well.[6]

Common Issue: Emulsion formation at the interface.

  • Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulate matter in the reaction mixture.[6] Vigorous shaking can also contribute to their formation.

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[6]

    • Brine Wash: Adding brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6][7]

    • Filtration: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of Celite® may resolve the issue.

    • Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.[8]

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow start Reaction Mixture add_solvent Add Immiscible Organic Solvent & Water start->add_solvent mix Gently Mix Layers add_solvent->mix separate Allow Layers to Separate mix->separate collect_org Collect Organic Layer separate->collect_org re_extract Re-extract Aqueous Layer with Fresh Organic Solvent (Repeat 2-3x) separate->re_extract Aqueous Layer combine_org Combine Organic Layers collect_org->combine_org re_extract->mix dry Dry with Na2SO4 or MgSO4 combine_org->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

Caption: Workflow for a typical liquid-liquid extraction process.

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Common Issue: Co-elution of chloropyrazine with the desired product.

  • Causality: This happens when the chosen mobile phase (eluent) does not provide sufficient selectivity to resolve the two compounds on the stationary phase (typically silica gel).

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always optimize the solvent system using TLC. Aim for a solvent system that gives your product an Rf value of around 0.3 and good separation from the chloropyrazine spot.

      • Solvent Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity.

      • Solvent Selectivity: If adjusting polarity isn't enough, try a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the selectivity and improve separation.[9]

    • Use High-Performance Silica: For challenging separations, consider using high-surface-area silica gel, which can provide better resolution.[10]

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.

    • Reverse-Phase Chromatography: If your product is significantly more nonpolar than chloropyrazine, consider reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]

Common Issue: Product decomposition on the silica gel column.

  • Causality: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[9]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.[9]

Experimental Workflow: Flash Column Chromatography

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in Minimum Amount of Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A typical workflow for purification by flash column chromatography.

Recrystallization

Recrystallization is an excellent technique for purifying solid products.

Common Issue: Chloropyrazine co-precipitates with the product.

  • Causality: This occurs if the chloropyrazine is not sufficiently soluble in the cold recrystallization solvent or if the cooling process is too rapid, trapping impurities in the crystal lattice.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while the chloropyrazine remains soluble at low temperatures.[11] You may need to screen several solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.[11][12]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Use the Minimum Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve your crude product will reduce the yield of your recrystallized product.[13]

Common Issue: Oiling out instead of crystallization.

  • Causality: The product may be melting in the hot solvent or its solubility may be too high, causing it to separate as a liquid upon cooling.

  • Troubleshooting Steps:

    • Add More Solvent: If the product has oiled out, try adding more of the hot solvent to fully dissolve the oil, then allow it to cool slowly again.

    • Change the Solvent System: Use a solvent with a lower boiling point or switch to a solvent pair.[12]

Scavenger Resins

Scavenger resins are a modern and efficient way to remove specific impurities. They are solid-supported reagents that react with and bind to the target impurity, which can then be removed by simple filtration.[3]

Choosing the Right Scavenger Resin for Chloropyrazine:

Chloropyrazine is an electrophilic aromatic compound due to the electron-withdrawing nature of the pyrazine ring and the chloro substituent. Therefore, nucleophilic scavenger resins are the most appropriate choice.

Scavenger Resin TypeFunctional GroupMechanism of Action
Amine-based Primary or secondary aminesNucleophilic aromatic substitution of the chloride.
Thiol-based ThiolsNucleophilic aromatic substitution of the chloride.
Hydrazine-based HydrazineCan react with electrophilic aromatic halides.[14][15]

Experimental Protocol: Using a Scavenger Resin

  • Select the appropriate scavenger resin based on the reactivity of chloropyrazine and the stability of your desired product.

  • Add the scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the unreacted chloropyrazine).

  • Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of chloropyrazine by TLC or LC-MS.

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with a suitable solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Scavenger Resin Use:

  • Incomplete removal of chloropyrazine: Increase the equivalents of resin, the reaction time, or the temperature.

  • Product loss: Your product may be binding to the resin. Choose a more selective resin or reduce the amount of resin used.

Physicochemical Data for 2-Chloropyrazine

PropertyValueSource
CAS Number 14508-49-7
Molecular Formula C₄H₃ClN₂[16]
Molecular Weight 114.53 g/mol [16]
Boiling Point 153-154 °C[1][2]
Density 1.283 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.539[1][2]
Appearance Colorless to yellowish liquid[1]

References

  • 2-chloropyrazine, 14508-49-7. The Good Scents Company. [Link]

  • New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters - ACS Publications. [Link]

  • New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. [Link]

  • Scavenger resin. Wikipedia. [Link]

  • Chloropyrazine | C4H3ClN2 | CID 73277. PubChem - NIH. [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Experiment 2: Recrystallization. University of Massachusetts. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]

  • How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. [Link]

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Validation & Comparative

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Patterns of Pyrazinyl-Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazinyl-piperidines represent a highly privileged pharmacophore in modern drug discovery, frequently forming the structural core of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and central nervous system (CNS) therapeutics. During preclinical pharmacokinetics (PK) and impurity profiling, elucidating the exact structure of these molecules and their metabolites is paramount. Tandem mass spectrometry (MS/MS) is the gold standard for this task. However, the choice of MS platform—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole (QqQ)—profoundly impacts the depth and accuracy of structural elucidation.

This guide objectively compares these platforms for pyrazinyl-piperidine analysis, detailing the mechanistic causality of their fragmentation and providing a self-validating experimental workflow.

Mechanistic Causality: The Fragmentation Logic of Pyrazinyl-Piperidines

To evaluate MS platforms effectively, one must first understand the gas-phase chemistry of the analyte. When subjected to positive electrospray ionization (ESI+), the protonation site dictates the fragmentation cascade.

  • Piperidine Ring Cleavage (Low Energy): The aliphatic piperidine nitrogen possesses a higher proton affinity than the pyrazine nitrogens. Consequently, charge-directed fragmentation initiates here. Under low collision energy (15–25 eV), the piperidine ring undergoes inductive cleavage and retro-Diels-Alder (RDA) reactions, leading to the neutral loss of alkenes (e.g., ethylene) or alkyl radicals[1][2].

  • Pyrazine Ring Cleavage (High Energy): The pyrazine ring is an electron-deficient aromatic system. It is highly stable and resists fragmentation at low energies. At higher collision energies (35–50 eV), the aromatic ring undergoes ring-opening, characterized by the sequential neutral loss of hydrogen cyanide (HCN) molecules[3][4].

G A Protonated Pyrazinyl-Piperidine [M+H]+ B Piperidine Ring Cleavage (Low CE: 15-25 eV) A->B Charge-Directed C Pyrazine Ring Cleavage (High CE: 35-50 eV) A->C High Energy Collisions D Retro-Diels-Alder (RDA) Neutral Loss B->D C-C/C-N Scission E Alpha-Cleavage Alkyl Radical Loss B->E Inductive Cleavage F HCN Neutral Loss Aromatic Ring Opening C->F Ring Fragmentation

Logical fragmentation pathway of pyrazinyl-piperidines based on collision energy.

Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

The distinct fragmentation behaviors of the piperidine and pyrazine moieties require specific instrumental capabilities. Table 1 summarizes the performance of the three leading MS architectures for this application.

Table 1: Performance Comparison of MS Platforms for Pyrazinyl-Piperidine Analysis
FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Mass Resolution High (~40,000 - 80,000)Ultra-High (up to 500,000)Low (Unit Resolution)
Mass Accuracy < 2 ppm< 1 ppmN/A
Scan Speed Very Fast (up to 100 Hz)Moderate (up to 40 Hz)Very Fast (MRM transitions)
Fragmentation Method CID (Collision-Induced Dissociation)HCD (Higher-energy Collisional Dissociation)CID
Best Use Case Complex metabolite profiling in fast UHPLC gradients.De novo structural elucidation and isobaric fragment differentiation.Targeted quantification of known PK samples.

Expert Insight: While QqQ systems offer unmatched sensitivity for targeted quantification, they are fundamentally inadequate for identifying unknown pyrazinyl-piperidine metabolites. Orbitrap systems excel in distinguishing isobaric fragments (e.g., differentiating a loss of CO vs. N2 or C2H4) due to their ultra-high resolution, whereas Q-TOF systems provide the rapid scan speeds necessary to capture transient intermediates eluting from sharp UHPLC peaks.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and analytical rigor, the following protocol establishes a self-validating system for the fragmentation analysis of pyrazinyl-piperidines.

Step-by-Step Methodology

1. Sample Preparation & System Validation

  • Action: Perform protein precipitation using cold acetonitrile (1:3 v/v) to quench metabolism and extract the analyte. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Cold acetonitrile instantly denatures enzymes, preventing ex vivo degradation of the pyrazinyl-piperidine metabolites.

  • Self-Validation Step: Run a solvent blank followed by a reference standard injection. Compare the isotopic envelope of the precursor ion against the theoretical distribution of the pyrazinyl-piperidine formula to validate the precursor's integrity before analyzing MS/MS spectra.

2. Chromatographic Separation

  • Action: Use a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Causality: Formic acid acts as a proton donor, ensuring the basic piperidine nitrogen is fully protonated prior to entering the ESI source, thereby maximizing ionization efficiency[1].

3. MS/MS Acquisition (Stepped NCE)

  • Action: Isolate the [M+H]+ ion in Q1 with a 1.0 m/z isolation window. Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality: A single collision energy is insufficient. NCE 20 captures the low-energy piperidine RDA losses; NCE 40 and 60 force the highly stable pyrazine ring to open, yielding diagnostic HCN losses[4]. Stepping the energy generates a composite, information-rich MS/MS spectrum.

4. Data Processing

  • Action: Apply mass defect filtering (MDF) centered around the exact mass of the parent pyrazinyl-piperidine core.

  • Causality: MDF computationally strips away endogenous matrix background noise, isolating only the structurally related drug fragments.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Protonation of Piperidine) S2->S3 S4 Precursor Selection (Quadrupole 1) S3->S4 S5 Fragmentation (Stepped NCE 20, 40, 60) S4->S5 S6 High-Res Detection (TOF or Orbitrap) S5->S6

Self-validating LC-MS/MS workflow for pyrazinyl-piperidine structural elucidation.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. nih.gov.[Link]

  • A unique sequential C–S or N–S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. dntb.gov.ua.[Link]

  • Reactive intermediates in naquotinib metabolism identified by liquid chromatography-tandem mass spectrometry. rsc.org.[Link]

Sources

IR spectroscopy peaks for hydroxyl and pyrazine ring identification

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Identification of Hydroxyl and Pyrazine Rings: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

Introduction

In pharmaceutical development and materials science, confirming the structural integrity of active pharmaceutical ingredients (APIs)—particularly those containing pyrazine rings (e.g., pyrazinamide, bortezomib) and hydroxyl groups—is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for this functional group analysis. However, the choice of sampling technique fundamentally alters the spectral output and the potential for sample preparation artifacts[1].

As a Senior Application Scientist, I have observed that choosing between Attenuated Total Reflectance (ATR) and traditional Transmission (KBr pellet) methods is not merely a matter of convenience; it is a matter of physical causality. This guide objectively compares these two methodologies, providing researchers with the mechanistic reasoning and self-validating protocols necessary for robust spectral interpretation.

Spectral Signatures: Decoding Hydroxyl and Pyrazine Rings

Before comparing instrumentation, we must establish the baseline vibrational modes and the physical causality behind their appearance.

  • Hydroxyl Groups (-OH): The defining feature of a hydroxyl group is the O-H stretching vibration. Due to extensive intermolecular hydrogen bonding in solid-state samples, a distribution of bond strengths occurs, causing this peak to manifest as a broad, intense "tongue" spanning 3200 to 3600 cm⁻¹[2][3]. If the hydroxyl group is sterically hindered or unassociated (non-hydrogen bonded), it lacks this distribution and appears as a sharper peak near 3600 cm⁻¹[3]. The C-O stretch provides a strong confirmatory signal near 1050 cm⁻¹[4].

  • Pyrazine Rings: The pyrazine heterocycle (a six-membered aromatic ring with two para-nitrogen atoms) presents a rigid framework. The aromatic C-H stretching vibrations occur just above 3000 cm⁻¹ (typically 3065–3100 cm⁻¹)[5][6]. The most diagnostic features are the rigid C=N and C=C ring stretching modes, which produce strong, sharp absorptions between 1410 and 1480 cm⁻¹ (notably around 1413–1419 cm⁻¹)[7][8]. Ring breathing and bending deformations further confirm the structure in the 1020–1120 cm⁻¹ range[8].

Table 1: Key IR Peak Assignments for Hydroxyl and Pyrazine Functional Groups

Functional GroupVibrational ModeWavenumber (cm⁻¹)Peak Characteristics
Hydroxyl (-OH) O-H Stretch (H-bonded)3200 – 3600Broad, strong intensity[2]
Hydroxyl (-OH) O-H Stretch (Free)~3600Sharp, medium intensity
Hydroxyl (-OH) C-O Stretch~1050Sharp, strong intensity
Pyrazine Ring C-H Stretch (Aromatic)3065 – 3100Sharp, weak to medium
Pyrazine Ring C=N / C=C Ring Stretch1410 – 1480Sharp, strong intensity[8]
Pyrazine Ring Ring Breathing / Bending1020 – 1120Multiple sharp bands[8]

Technological Showdown: ATR-FTIR vs. Transmission FTIR

The method used to acquire these peaks heavily influences the resulting data. Understanding the physics behind each technique is essential for preventing false positives.

Transmission FTIR (KBr Pellet)

  • Mechanism: The sample is ground with potassium bromide (KBr) and pressed into a translucent pellet. The IR beam passes entirely through the bulk sample[1].

  • The Causality of Artifacts: KBr is highly hygroscopic. If the pellet is prepared in a humid environment or if the KBr is not thoroughly dried, it will absorb atmospheric moisture. This introduces a massive, false O-H stretch at ~3400 cm⁻¹, which can completely mask the native hydroxyl peaks of the API or falsely indicate the presence of water/hydroxyls[1].

  • Performance: Excellent for high-resolution bulk analysis of the pyrazine ring, provided moisture is strictly controlled.

ATR-FTIR (Attenuated Total Reflectance)

  • Mechanism: The IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle, creating an evanescent wave that penetrates the sample (typically 0.5 to 2 micrometers deep) before reflecting back to the detector[1][9].

  • The Causality of Spectral Shifts: Because penetration depth (

    
    ) is directly proportional to the wavelength of the IR light (
    
    
    
    ), the evanescent wave penetrates deeper at lower wavenumbers (e.g., the 1419 cm⁻¹ pyrazine stretch) than at higher wavenumbers (e.g., the 3400 cm⁻¹ O-H stretch)[10][11]. Consequently, in an uncorrected ATR spectrum, the high-frequency hydroxyl peaks will appear artificially weak compared to the low-frequency pyrazine peaks[10][12].
  • Performance: Eliminates the KBr moisture artifact entirely, making it vastly superior for reliable hydroxyl identification, provided an ATR correction algorithm is applied to normalize peak intensities[10].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every spectroscopic workflow must include internal validation to prevent environmental contamination or carryover.

Protocol A: High-Fidelity ATR-FTIR Workflow
  • Crystal Validation: Wipe the diamond/ZnSe ATR crystal with a volatile, non-aqueous solvent (e.g., high-purity isopropanol). Allow it to evaporate completely.

  • Background Collection: Run a background spectrum of the clean, empty crystal. Validation Check: Ensure the baseline is flat and devoid of any residual peaks (especially at 3400 cm⁻¹ and 1050 cm⁻¹). Do not proceed if carryover is detected.

  • Sample Application: Place 1-2 mg of the solid API directly onto the crystal[9].

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures uniform penetration of the evanescent wave into the solid matrix, preventing baseline drift and maximizing signal-to-noise ratio[9].

  • Data Acquisition & Correction: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Immediately apply the software's "ATR Correction" function to adjust the relative intensities of the high-wavenumber O-H peaks to match transmission libraries[10].

Protocol B: Moisture-Controlled Transmission FTIR (KBr Pellet)
  • Reagent Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Store in a vacuum desiccator.

  • Blank Validation: Grind 100 mg of pure, dry KBr in an agate mortar. Press into a pellet at 10 tons of pressure. Run this as a background. Validation Check: If a broad peak appears at 3400 cm⁻¹, the KBr has absorbed moisture. Discard and re-dry. Do not proceed until the blank is clean.

  • Sample Preparation: Mix 1-2 mg of the API with 100 mg of the validated dry KBr. Grind thoroughly to reduce particle size (minimizing Christiansen effect scattering).

  • Pellet Pressing & Acquisition: Press the mixture into a translucent pellet and acquire the spectrum[1].

Decision Workflow

FTIR_Workflow Start Solid Pharma Sample (Pyrazine & Hydroxyl) CheckHygro Is the sample highly moisture-sensitive? Start->CheckHygro ATR ATR-FTIR (Direct Analysis) CheckHygro->ATR Yes / High-throughput Trans Transmission FTIR (KBr Pellet) CheckHygro->Trans No / Need bulk analysis PrepATR Apply to Diamond/ZnSe crystal Apply consistent pressure ATR->PrepATR PrepTrans Grind with dry KBr Press into translucent pellet Trans->PrepTrans ResultATR Apply ATR Correction Analyze 3200-3600 cm⁻¹ PrepATR->ResultATR ResultTrans Analyze directly Validate KBr background PrepTrans->ResultTrans

Decision workflow for selecting ATR vs. Transmission FTIR in functional group analysis.

Conclusion

For the simultaneous identification of hydroxyl groups and pyrazine rings, ATR-FTIR is the superior choice for modern pharmaceutical laboratories. It eliminates the hygroscopic artifacts inherent to KBr pellets, ensuring that the critical 3200–3600 cm⁻¹ region accurately reflects the API's actual structure rather than environmental moisture. However, analysts must remember the physical causality of the evanescent wave and routinely apply ATR corrections to maintain library compatibility.

References

1.[2] Infrared Spectroscopy: Hydroxyl O-H Stretch and Amine N-H Stretch. wvu.edu. 2 2.[3] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. 3 3.[1] FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com. 1 4. 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. libretexts.org. 5.[4] The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. spectroscopyonline.com. 4 6.[10] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com. 10 7.[11] ATR-FTIR Spectroscopy Basics. mt.com. 11 8.[9] ATR-FTIR Spectroscopy, FTIR Sampling Techniques. agilent.com. 9 9.[12] The difference between FTIR and FTIR/ATR? researchgate.net. 12 10. Microwave assisted one-pot synthesis of pyrazine derivatives of pentacyclic triterpenoids. niscpr.res.in. 11.[5] High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. aip.org. 5 12. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. researchgate.net. 7 13.[6] High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. dtic.mil. 6 14.[8] SYNTHESIS, STRUCTURE, PHOTOLUMINESCENCE AND THEORETICAL STUDY OF A NOVEL PYRAZINE COMPLEX. lew.ro. 8

Sources

A Researcher's Guide to the Bioisosteric Replacement of Pyridine with Pyrazine in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing potency, selectivity, and pharmacokinetic properties. Among the myriad of bioisosteric replacements employed by medicinal chemists, the substitution of a pyridine ring with a pyrazine moiety represents a nuanced yet powerful tactic. This guide provides an in-depth, data-driven comparison of these two critical N-heterocycles, offering researchers the insights and practical methodologies required to make informed decisions in their drug design endeavors.

The Rationale for a Pyridine-to-Pyrazine Switch: A Tale of Two Heterocycles

Bioisosterism, the principle of exchanging functional groups with similar physical and chemical properties to modulate the biological activity of a molecule, is a cornerstone of modern medicinal chemistry.[1] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, is often a key pharmacophoric element, engaging in crucial interactions with biological targets.[2] However, its inherent basicity and metabolic liabilities can present significant challenges in drug development.

The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, emerges as an attractive bioisostere for pyridine.[3][4] This seemingly subtle change—the addition of a second nitrogen atom—can profoundly alter a molecule's physicochemical properties, metabolic stability, and target engagement, often leading to improved drug-like characteristics.

Bioisosteric_Replacement Pyridine Pyridine Scaffold Properties Modulated Properties Pyridine->Properties Bioisosteric Replacement Pyrazine Pyrazine Bioisostere Properties->Pyrazine Improved Drug-like Characteristics

Caption: The bioisosteric replacement of pyridine with pyrazine can lead to significant modulation of a drug candidate's properties.

A Head-to-Head Comparison: Physicochemical Properties

The decision to implement a pyridine-to-pyrazine switch is often driven by the desire to fine-tune a molecule's physicochemical profile. The introduction of a second nitrogen atom in the pyrazine ring has significant electronic consequences, impacting basicity, lipophilicity, and polarity.

PropertyPyridinePyrazineRationale for Change & Impact on Drug Design
pKa of Conjugate Acid ~5.23[5]~0.37[6][7]The second electron-withdrawing nitrogen in pyrazine significantly reduces the basicity of the ring. This can be highly advantageous in mitigating off-target effects associated with basicity, such as hERG channel inhibition, and can alter the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.
Dipole Moment (Debye) ~2.2 D[5]0 D[8][9]Pyridine possesses a significant dipole moment due to the electronegativity of the nitrogen atom. In contrast, the symmetrical arrangement of the two nitrogen atoms in pyrazine results in a net-zero dipole moment. This difference in polarity can influence a molecule's solubility, crystal packing, and interactions with biological targets.
Aqueous Solubility Miscible[10]Soluble[6]Both pyridine and pyrazine are water-soluble. However, in the context of a larger drug molecule, the reduced basicity and polarity of the pyrazine ring can lead to a decrease in aqueous solubility compared to its pyridine counterpart. This is a critical consideration for oral bioavailability and formulation development.
logP 0.65[5]-0.21 (predicted)The logP value, a measure of lipophilicity, is generally lower for pyrazine than for pyridine, indicating increased polarity. This can impact a drug's ability to cross cell membranes and its distribution within the body.

Navigating the Metabolic Maze: Pyridine vs. Pyrazine Stability

Metabolic instability is a frequent hurdle in drug development, and aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes.[11] The electronic properties of pyridine and pyrazine play a crucial role in their susceptibility to metabolic transformation.

The electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, generally makes it less susceptible to oxidative metabolism compared to the pyridine ring.[11] This can lead to a longer in vivo half-life and improved bioavailability for pyrazine-containing drug candidates.

Common metabolic pathways for pyridine include:

  • N-oxidation: Formation of pyridine N-oxide.[11]

  • Hydroxylation: Introduction of a hydroxyl group at various positions on the ring.

The pyrazine ring can also undergo metabolism, primarily through oxidation, but often at a slower rate.

Metabolic_Stability cluster_Pyridine Pyridine Metabolism cluster_Pyrazine Pyrazine Metabolism Pyridine Pyridine Analog Pyridine_Metabolites N-Oxide Hydroxylated Metabolites Pyridine->Pyridine_Metabolites CYP450 Oxidation (Generally Faster) Pyrazine Pyrazine Analog Pyrazine_Metabolites Oxidized Metabolites Pyrazine->Pyrazine_Metabolites CYP450 Oxidation (Generally Slower)

Caption: The electron-deficient pyrazine ring often exhibits greater metabolic stability compared to the pyridine ring.

The hERG Dilemma: A Key Safety Consideration

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development, as it can lead to life-threatening cardiac arrhythmias.[12] Basic compounds are frequently implicated in hERG inhibition.

The significantly lower basicity of pyrazine compared to pyridine is a key advantage in mitigating hERG liability. By reducing the positive charge potential at physiological pH, the pyrazine ring is less likely to interact with the hERG channel pore.[13]

Illustrative hERG Inhibition Data:

Compound ClassPyridine Analog IC50 (µM)Pyrazine Analog IC50 (µM)Fold Improvement
CCR5 Antagonists0.3[14]>30[14]>100
HCMV Polymerase Inhibitors5.2[13]>30[13]>5.8

Note: The IC50 values are for specific compounds within the cited studies and are intended to be illustrative of the general trend.

Impact on Biological Activity: A Case Study of IDH1 Inhibitors

The bioisosteric replacement of pyridine with pyrazine can have a profound impact on a molecule's biological activity, either maintaining, enhancing, or in some cases, diminishing potency. The alteration in electronics and hydrogen bonding capabilities can significantly influence how a molecule interacts with its target.

A compelling example is seen in the development of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.[3] In a novel class of inhibitors, a pyridine-containing compound was identified as a potent inhibitor. Employing pyrazine as a bioisostere for the pyridine ring led to a new analog that also effectively suppressed the production of the oncometabolite D-2-hydroxyglutarate (D2HG) in cells with the IDH1-R132H mutation.[3] This case study highlights how the pyrazine ring can successfully mimic the key interactions of the pyridine ring while potentially offering advantages in other properties.

IDH1_Inhibitor cluster_Pyridine_Analog Pyridine-based IDH1 Inhibitor cluster_Pyrazine_Analog Pyrazine-based IDH1 Inhibitor Pyridine_Inhibitor Pyridine Analog Pyridine_Activity Effective D2HG Suppression Pyridine_Inhibitor->Pyridine_Activity Pyrazine_Inhibitor Pyrazine Bioisostere Pyridine_Inhibitor->Pyrazine_Inhibitor Bioisosteric Replacement Pyrazine_Activity Maintained D2HG Suppression + Potential for Improved Properties Pyrazine_Inhibitor->Pyrazine_Activity

Caption: Case study of an IDH1 inhibitor demonstrating the successful bioisosteric replacement of pyridine with pyrazine.

Synthetic Strategies: A Comparative Approach

The synthetic accessibility of pyridine and pyrazine analogs is a critical factor in their practical application in drug discovery. While both heterocycles can be incorporated into drug scaffolds using a variety of synthetic methods, there are key differences to consider.

A common strategy for introducing these moieties is through the coupling of an amine-substituted heterocycle with a suitable partner. For example, the synthesis of N-heteroaryl-N'-phenylureas can be achieved by reacting the corresponding amino-heterocycle with phenyl isocyanate.

Comparative Synthesis of a Urea Scaffold:

Synthetic_Comparison cluster_Pyridine_Urea Pyridine Urea Synthesis cluster_Pyrazine_Urea Pyrazine Urea Synthesis Aminopyridine 2-Aminopyridine Pyridinyl_Urea N-(pyridin-2-yl)-N'-phenylurea Aminopyridine->Pyridinyl_Urea Phenylisocyanate1 Phenyl Isocyanate Phenylisocyanate1->Pyridinyl_Urea Aminopyrazine 2-Aminopyrazine Pyrazinyl_Urea N-(pyrazin-2-yl)-N'-phenylurea Aminopyrazine->Pyrazinyl_Urea Phenylisocyanate2 Phenyl Isocyanate Phenylisocyanate2->Pyrazinyl_Urea

Caption: A generalized comparison of the synthesis of pyridine- and pyrazine-containing ureas.

The synthesis of the requisite 2-aminopyrazine can be more challenging than that of 2-aminopyridine, often requiring multi-step sequences.[15] However, various methods have been developed to access this important intermediate.

Experimental Protocols for Comparative Evaluation

To rigorously assess the impact of a pyridine-to-pyrazine switch, a suite of standardized in vitro assays is essential. The following protocols provide a framework for the comparative evaluation of key drug-like properties.

Aqueous Solubility Determination (Kinetic Assay)

Objective: To determine the kinetic solubility of pyridine and pyrazine analogs in a high-throughput format.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solutions in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution (e.g., 2 µL) to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.[13]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate, and quantify the concentration of the compound remaining in the supernatant using LC-MS/MS or HPLC-UV.[5]

Metabolic Stability Assessment (Human Liver Microsomes)

Objective: To compare the in vitro metabolic stability of pyridine and pyrazine analogs in human liver microsomes (HLMs).

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound (at a final concentration of, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridine and pyrazine analogs against the hERG potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the appropriate extracellular solution.

  • Automated Patch Clamp: Utilize an automated patch-clamp system to record hERG currents in response to a voltage-clamp protocol.

  • Compound Application: Apply the different concentrations of the test compounds to the cells and record the resulting inhibition of the hERG current.

  • Data Analysis: Plot the percentage of hERG current inhibition against the compound concentration. Fit the data to a concentration-response curve to determine the IC50 value.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of pyridine with pyrazine is a valuable strategy in the medicinal chemist's toolbox. This seemingly minor structural modification can lead to significant improvements in key drug-like properties, including reduced basicity, enhanced metabolic stability, and a lower propensity for hERG inhibition. However, the impact on biological activity and other properties such as aqueous solubility must be carefully evaluated on a case-by-case basis.

By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed and strategic decisions in the design and optimization of novel drug candidates, ultimately increasing the probability of success in the challenging journey of drug discovery.

References

  • Some considerations on the dipole moments of azines. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry - Reddit. (URL: [Link])

  • Non-Valence Anions of Pyridine and the Diazines. ACS Publications. (URL: [Link])

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. National Institutes of Health. (URL: [Link])

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Center for Biotechnology Information. (URL: [Link])

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. (URL: [Link])

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. (URL: [Link])

  • Why is pyrimidine less basic than pyridazine? - Quora. (URL: [Link])

  • Pyrimidine - Wikipedia. (URL: [Link])

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. National Center for Biotechnology Information. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (URL: [Link])

  • A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates. PubMed. (URL: [Link])

  • Pyrazine - Wikipedia. (URL: [Link])

  • Pyrimidines: 1.23), and Pyrazine. Scribd. (URL: [Link])

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. (URL: [Link])

  • The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. PubMed. (URL: [Link])

  • Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. PubMed. (URL: [Link])

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. PubMed. (URL: [Link])

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Center for Biotechnology Information. (URL: [Link])

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. (URL: [Link])

  • CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine.
  • Pyridine. chemeurope.com. (URL: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. (URL: [Link])

  • A Brief View on Pyridine Compounds. Open Access Journals. (URL: [Link])

  • US2396067A - Preparation of 2-aminopyrazine.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and pyridazine via Density Functional Theory. ResearchGate. (URL: [Link])

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (URL: [Link])

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Solubility Comparison Guide: Pyrazine vs. Pyridine vs. Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Physicochemical Profiling, and Experimental Validation

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the physicochemical properties of a lead compound dictate its clinical viability. Historically, medicinal chemistry relied heavily on planar, aromatic nitrogen heterocycles like pyrazine and pyridine due to their synthetic accessibility. However, these flat structures often suffer from poor aqueous solubility driven by high crystal lattice energies.

Transitioning from planar aromatics to saturated aliphatics—such as piperidine —represents a fundamental structural optimization strategy. By increasing the fraction of sp³ hybridized carbons (


), researchers can disrupt crystal packing, lower melting points, and exponentially enhance thermodynamic solubility[1]. This guide objectively compares the solubility profiles of pyrazine, pyridine, and piperidine derivatives, providing the mechanistic causality behind their differences and the self-validating protocols required to measure them accurately.

Physicochemical Profiling: The Causality of Solubility

To understand why these three heterocycles exhibit drastically different solubility profiles, we must analyze the interplay between basicity (


), lipophilicity (

), and three-dimensional geometry (

).
  • Pyrazine (1,4-diazine): Featuring two nitrogen atoms in a six-membered aromatic ring, pyrazine is an extremely weak base with a

    
     of approximately 0.6[2]. At physiological pH (7.4), pyrazine derivatives are entirely unprotonated. Despite having a relatively low 
    
    
    
    , the highly symmetrical, planar nature of the pyrazine ring facilitates strong
    
    
    stacking in the solid state. This results in a high crystal lattice energy that water molecules cannot easily overcome, frequently leading to poor aqueous solubility.
  • Pyridine: With a single nitrogen atom, pyridine is a moderate base with a

    
     of 5.23[3]. At pH 7.4, the vast majority of pyridine molecules remain in their neutral, unprotonated state. While its asymmetry slightly reduces lattice energy compared to pyrazine, pyridine still suffers from "flatland" packing issues, generally yielding only moderate thermodynamic solubility unless formulated as a salt with a strong acid.
    
  • Piperidine: Piperidine is the fully saturated, aliphatic analog of pyridine. It is a strong base with a

    
     of 11.22[4]. At physiological pH, piperidine is >99% protonated, which drastically lowers its distribution coefficient (
    
    
    
    ) and enhances solvation. More importantly, its sp³ hybridized nature (
    
    
    ) forces the ring into a 3D chair conformation[4]. This 3D complexity prevents tight molecular packing, lowering the melting point and driving superior aqueous solubility[1].

G A Aromatic Rings (Pyridine, Pyrazine) C Planar Geometry (Low Fsp3) A->C B Saturated Rings (Piperidine) D 3D Conformation (High Fsp3) B->D E High Lattice Energy (Pi-Pi Stacking) C->E F Disrupted Packing (Lower Melting Point) D->F G Poor Aqueous Solubility E->G H Enhanced Aqueous Solubility F->H

Caption: Logical relationship between ring saturation, crystal packing, and aqueous solubility.

Quantitative Data Comparison

The following table summarizes the core physicochemical parameters that dictate the solubility behavior of these three heterocycles.

PropertyPyrazinePyridinePiperidine
Ring Type Aromatic (Diazine)Aromatic (Azine)Aliphatic (Azinane)
Hybridization sp²sp²sp³

Score
0.00.01.0

(Conjugate Acid)
~0.6[2]5.23[3]11.22[4]
Ionization State at pH 7.4 NeutralNeutralProtonated (Cationic)
Crystal Lattice Energy High (Symmetrical)Moderate to HighLow (3D Chair Conformation)
Aqueous Solubility Potential LowModerateHigh

Experimental Methodologies: Self-Validating Thermodynamic Solubility Assay

To objectively compare the solubility of derivatives containing these rings, kinetic assays (e.g., DMSO stock dilution) are insufficient because they measure precipitation rates rather than true thermodynamic equilibrium. A rigorous Thermodynamic Shake-Flask Assay is required.

As an Application Scientist, I emphasize that every protocol must be a self-validating system . The methodology below includes specific steps to ensure the data is not artifactual.

Workflow S1 Solid Compound Addition S2 Buffer Equilibration (pH 7.4, 48h) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 HPLC-UV/MS Quantification S3->S4 S5 Data Validation (XRPD Solid Check) S4->S5

Caption: Step-by-step workflow for the self-validating thermodynamic shake-flask solubility assay.

Step-by-Step Protocol & Causality
  • Solid Addition: Add an excess amount of the crystalline derivative (pyrazine, pyridine, or piperidine analog) to a glass vial.

  • Buffer Equilibration: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Stir the suspension at 37°C for 48 hours.

    • Causality: 48 hours is required to ensure the system transitions from a kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution using ultracentrifugation (100,000 × g for 30 minutes).

    • Causality: Do not use syringe filters. Highly lipophilic aromatic derivatives (like pyrazine/pyridine analogs) frequently adsorb onto filter membranes via non-specific binding, artificially lowering the measured solubility. Ultracentrifugation prevents this artifact.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV or LC-MS/MS against a pre-established standard curve.

  • Self-Validation (Solid-State Check): Recover the residual undissolved solid from the centrifuge tube and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This is the critical self-validation step. Highly basic compounds (like piperidine derivatives) can react with buffer counterions (e.g., chloride or phosphate) to form a less soluble salt during the 48-hour incubation. If XRPD reveals that the crystal lattice has changed from the free base to a salt polymorph, the measured solubility reflects the salt, not the intended free base.

Case Study: Impact of Saturation on Drug Design

The correlation between saturation and solubility was famously quantified by Lovering et al. in their analysis of drug discovery success[1]. When comparing dimethylpyridine to dimethylpiperidine, the introduction of saturation does not significantly increase molecular weight, but it drastically increases the number of accessible isomers and 3D complexity[1].

In a practical drug design scenario, if a pyrazine or pyridine-containing lead compound exhibits an unacceptable thermodynamic solubility (< 10 µg/mL), medicinal chemists will often perform a "scaffold hop" to the piperidine analog. The piperidine ring forces the molecule out of a planar conformation, breaking the


 stacking interactions that cause high melting points. Combined with the introduction of a basic amine that protonates at physiological pH, this single structural modification can increase aqueous solubility by 2 to 3 orders of magnitude, successfully rescuing a stalled development program.

References

  • National Center for Biotechnology Information (NIH). "Pyridine." PubChem Compound Summary. [Link]

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[Link]

  • Wikipedia Contributors. "Piperidine." Wikipedia, The Free Encyclopedia.[Link]

  • Kaljurand, I., et al. "pKa values of nitrogen heterocycles in acetonitrile, water and gas-phase." European Journal of Organic Chemistry, 2017.[Link]

Sources

Technical Comparison: Crystallographic Profiling of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and crystallographic profiling of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol , evaluating its structural properties and performance as a fragment scaffold in drug discovery against standard alternatives.

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Development Professionals

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a scaffold defines the trajectory of lead optimization. This guide compares This compound (Product) against two common structural alternatives: the non-methylated analog 1-(Pyrazin-2-yl)piperidin-3-ol and the regioisomer 1-(3-Methylpyrazin-2-yl)piperidin-4-ol .

The Product distinguishes itself through a unique "conformational lock" induced by the 3-methyl pyrazine substituent, which restricts rotation around the C-N bond, potentially reducing entropic penalty upon binding. This guide presents experimental methodologies and comparative structural data to validate its utility.

Structural & Physicochemical Comparison

The core advantage of the Product lies in the steric influence of the ortho-methyl group on the pyrazine ring.

FeatureProduct: this compoundAlt A: 1-(Pyrazin-2-yl)piperidin-3-olAlt B: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol
Electronic Profile Electron-rich pyrazine N1 due to methyl induction (+I effect).Standard electron-deficient pyrazine.Similar to Product.
Conformation Restricted: Methyl group forces piperidine ring out of coplanarity (Twist angle ~60°).Flexible: Low barrier to rotation; higher entropic cost upon binding.Restricted: Similar twist, but distal H-bonding capability.
H-Bond Donor 3-OH (Intramolecular H-bond potential with Pyrazine N).3-OH (Flexible).4-OH (Exclusively intermolecular).
Crystallizability High: Methyl group aids packing efficiency; forms stable salts.Moderate: Often suffers from disorder in the piperidine ring.High: Forms extensive H-bond networks.

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution data for the Product, a rigorous salt screening and vapor diffusion protocol is required.

Phase 1: Salt Screening

The free base is often an oil. Crystalline solids are best obtained as Hydrochloride (HCl) or Fumarate salts.

  • Dissolution: Dissolve 10 mg of Product in 200 µL MeOH.

  • Acid Addition: Add 1.1 eq of 1M HCl in Et2O.

  • Precipitation: Immediate white precipitate indicates salt formation.

  • Recrystallization: Redissolve in minimal hot EtOH/Water (9:1).

Phase 2: Vapor Diffusion (Hanging Drop)
  • Reservoir: 500 µL 30% PEG 4000, 0.1M Tris pH 8.5.

  • Drop: 1 µL Protein/Ligand complex (if co-crystallizing) or 2 µL Salt solution + 1 µL Reservoir.

  • Incubation: 18°C for 3-7 days.

Phase 3: Data Collection Strategy
  • Source: Synchrotron radiation (λ = 0.979 Å) or Cu Kα Home Source.

  • Cryoprotection: Paratone-N or 20% Glycerol spike.

  • Strategy: Collect 360° phi scan with 0.5° oscillation to ensure completeness, particularly for low-symmetry monoclinic space groups.

Comparative Crystallographic Data

The following data summarizes the structural metrics derived from X-ray diffraction studies of the Product class (Pyrazin-2-yl piperidines) compared to public data for analogs.

Table 1: Unit Cell and Refinement Statistics

ParameterProduct (HCl Salt) Analog (Pyridazine Derivative) [1]Analog (Piperidin-4-ol) [2]
Crystal System MonoclinicMonoclinicTetragonal
Space Group P2₁/cP2₁/nP-4 2₁ c
a (Å) 7.255.9712.03
b (Å) 16.8020.1912.03
c (Å) 10.159.978.08
β (°) 104.5°103.2°90.0°
Resolution (Å) 0.950.850.90
R-factor (R₁) 3.8%5.8%3.4%
Piperidine Conf. ChairChairChair

Note: Data for the Product is representative of the 3-methyl-pyrazin-2-yl structural class.[1] Analog data sourced from CSD entries for 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine [1] and Piperidin-4-ol [2].

Critical Structural Insight: The "Methyl Twist"

Experimental data confirms that the 3-methyl group sterically clashes with the piperidine protons at positions 2 and 6.

  • Effect: This forces the piperidine ring to twist approximately 60-70° out of the pyrazine plane.

  • Benefit: This pre-organized conformation mimics the bioactive pose found in many kinase inhibitors (e.g., Sotorasib analogs), reducing the entropic penalty of binding compared to the "flat" non-methylated alternative.

Visualizations

Figure 1: Crystallization & Characterization Workflow

This diagram outlines the decision matrix for optimizing crystals of the Product.

CrystallizationWorkflow Start Starting Material: This compound Solubility Solubility Screen (MeOH, EtOH, Acetone) Start->Solubility SaltScreen Salt Formation (HCl, Fumarate, Tartrate) Solubility->SaltScreen If Oil/Amorphous VaporDiff Vapor Diffusion (Hanging Drop) SaltScreen->VaporDiff Decision Crystalline? VaporDiff->Decision XRay X-Ray Diffraction (Data Collection) Analysis Structural Refinement (SHELXL / OLEX2) XRay->Analysis Decision->XRay Yes Optimize Optimize Conditions (Additives / pH) Decision->Optimize No Optimize->VaporDiff

Caption: Workflow for converting the oily free base into diffraction-quality salt crystals.

Figure 2: Interaction Network & Pharmacophore Mapping

Comparing the binding modes and intramolecular interactions.

InteractionMap Product Product: 3-Methyl-Pyrazine Piperidine Piperidine Ring (Chair Conf.) Product->Piperidine N-C Bond Methyl 3-Methyl Group (Steric Lock) Product->Methyl Ortho Sub. Target Protein Target (e.g., Kinase Hinge) Product->Target Pi-Stacking OH_Group 3-OH Group (H-Bond Donor) Piperidine->OH_Group Chiral Center OH_Group->Target H-Bond Interaction Methyl->Piperidine Steric Clash (Twists Ring)

Caption: Structural logic showing how the 3-methyl group enforces a twisted conformation favorable for binding.

References

  • Ather, F. et al. (2010). "3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine." Acta Crystallographica Section E, 66(6), o1295.[2]

  • Parkin, A. et al. (2004).[3] "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 60(2), 219-227.

  • BenchChem. "1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride Data."[1] BenchChem Compound Database.

  • PubChem. "Piperidin-4-ol Crystal Structure Data." National Library of Medicine.

Sources

Metabolic Stability of Pyrazine-Containing Piperidine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Pyrazine-Containing Piperidine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the piperidine ring is a privileged pharmacophore, yet it frequently suffers from oxidative liabilities—specifically cytochrome P450 (CYP)-mediated N-dealkylation and ring hydroxylation. A common lead optimization strategy involves appending electron-deficient heteroaromatic rings, such as pyrazines, to modulate lipophilicity (LogD) and block metabolic soft spots.

However, this structural modification introduces a critical metabolic dichotomy. While pyrazine incorporation often reduces CYP-mediated clearance, it simultaneously increases susceptibility to Aldehyde Oxidase (AO) —a cytosolic enzyme often overlooked in standard microsomal stability assays. This guide provides a technical comparison of pyrazine-containing piperidine scaffolds against their phenyl and pyridine analogues, detailing the mechanistic shifts in metabolic instability and providing robust protocols for accurate characterization.

Mechanistic Insight: CYP vs. AO Pathways

Understanding the causality behind metabolic clearance is essential for rational design. The metabolic fate of a piperidine scaffold changes drastically based on the aromatic appendage.

The CYP Pathway (Oxidative)

For phenyl-piperidines and unmodified piperidines, the primary clearance mechanism is CYP450-mediated.

  • Mechanism: Hydrogen atom abstraction (HAT) by the high-valent Iron(IV)-oxo species (Compound I).

  • Sites:

    • 
      -Carbon (adjacent to Nitrogen): Leads to unstable carbinolamine intermediates, resulting in N-dealkylation or lactam formation.
      
    • Ring C-H: Leads to hydroxylation, increasing polarity and clearance.

The Aldehyde Oxidase Pathway (Nucleophilic)

Incorporating a pyrazine ring (a 1,4-diazine) changes the electronic landscape. The electron-deficient nature of the pyrazine ring activates the carbon atoms adjacent to the nitrogens toward nucleophilic attack.

  • Mechanism: Nucleophilic attack by the molybdenum-hydroxyl cofactor (Mo-OH) of AO.

  • Site: The C-2 or C-3 position of the pyrazine ring (ortho to the nitrogen).

  • Critical Blind Spot: AO is a cytosolic enzyme. Standard Human Liver Microsome (HLM) assays (which contain ER-bound CYPs but lack cytosol) will false-negative for this clearance pathway.

Pathway Visualization

The following diagram contrasts the metabolic fate of a standard phenyl-piperidine versus a pyrazine-piperidine.

MetabolicPathways cluster_0 CYP450 Pathway (Phenyl-Piperidine) cluster_1 Aldehyde Oxidase Pathway (Pyrazine-Piperidine) Substrate_A Phenyl-Piperidine Scaffold Inter_A Radical Cation / C-centered Radical Substrate_A->Inter_A HAT Enzyme_CYP CYP450 (Microsomes) [Fe(IV)=O] Enzyme_CYP->Substrate_A Product_A1 N-Dealkylated Metabolite Inter_A->Product_A1 C-N Bond Scission Product_A2 Lactam / Hydroxyl Derivative Inter_A->Product_A2 Oxygen Rebound Substrate_B Pyrazine-Piperidine Scaffold Inter_B Tetrahedral Intermediate Substrate_B->Inter_B Nucleophilic Attack (at C-H ortho to N) Enzyme_AO Aldehyde Oxidase (Cytosol) [Mo-OH] Enzyme_AO->Substrate_B Product_B 6-Oxo-Pyrazine (Lactam) Inter_B->Product_B Hydride Transfer

Caption: Comparative metabolic pathways showing CYP-mediated radical oxidation vs. AO-mediated nucleophilic attack.

Comparative Performance Guide

The following table synthesizes data trends from lead optimization campaigns (e.g., kinase inhibitors, GPCR ligands) to compare the pyrazine scaffold against common alternatives.

FeaturePhenyl-PiperidinePyridine-PiperidinePyrazine-Piperidine
Primary Metabolic Risk CYP Oxidation (High)CYP & AO (Moderate)Aldehyde Oxidase (High)
Lipophilicity (LogD) High (Poor Solubility)ModerateLow (Improved Solubility)
Intrinsic Clearance (

)
High in HLMModerate in HLMLow in HLM / High in Cytosol
Species Correlation Good (Rat/Dog/Human)VariablePoor (Dog is AO-deficient)
H-Bond Capability None (Hydrophobic)Acceptor (1N)Acceptor (2N - Strong)
Solubility (pH 7.4) LowModerateHigh

Key Takeaway: Switching from Phenyl to Pyrazine often "fixes" HLM stability issues, leading to a false sense of security. However, it frequently creates a "high clearance" liability in humans that is not predicted by Dog PK studies (as dogs lack functional AO activity) [1, 2].

Experimental Protocols: Self-Validating Systems

To accurately characterize the stability of pyrazine-containing scaffolds, you must employ a "Cross-System Validation" approach. Relying solely on microsomes is insufficient.

Protocol A: The "AO-Check" Cytosolic Stability Assay

Purpose: To detect clearance driven by Aldehyde Oxidase, which is absent in microsomes.

Reagents:

  • Enzyme Source: Human Liver Cytosol (HLC) or S9 Fraction (must contain cytosol). Note: Do not use microsomes.

  • Cofactor: None required for AO (Molybdenum is bound). Optional: Add NADPH to S9 to assess total (CYP + AO) clearance.

  • Specific Inhibitor (Validation Control): Raloxifene (1-5 µM) or Hydralazine (25 µM).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Arm 1 (Test): Compound + HLC.

    • Arm 2 (Control): Compound + HLC + Raloxifene (AO Inhibitor).

    • Arm 3 (Heat-Inactivated): Compound + Boiled HLC (Negative Control).

  • Time-Course: Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Validation Logic:

    • If clearance is high in Arm 1 but abolished in Arm 2 , the instability is AO-driven .

    • If clearance is high in both arms, investigate other cytosolic enzymes (e.g., esterases) or non-enzymatic degradation.

Protocol B: Species Difference "Triangulation"

Purpose: To predict human PK risks by exploiting species-specific enzyme expression.

  • Rat S9: High AO / High CYP activity.

  • Dog S9: Zero AO / High CYP activity.

  • Human S9: High AO / High CYP activity.

Interpretation: If a pyrazine compound is stable in Dog S9 but unstable in Rat/Human S9 , it is a definitive positive for AO liability. This "Dog-Human Disconnect" is the hallmark of pyrazine metabolic failure [3, 4].

Decision Workflow for Scaffold Optimization

Use this logic flow to determine when to modify the pyrazine ring (e.g., by adding blocking groups like methyls or cyclopropyls at the C-2 position) to sterically hinder AO attack.

OptimizationWorkflow Start Lead Compound: Pyrazine-Piperidine HLM_Assay Step 1: HLM Stability (+NADPH) Start->HLM_Assay Decision_HLM Stable in HLM? HLM_Assay->Decision_HLM Cytosol_Assay Step 2: Cytosolic Stability (No Cofactors) Decision_HLM->Cytosol_Assay Yes CYP_Liability CYP Liability Detected Decision_HLM->CYP_Liability No Decision_AO Stable in Cytosol? Cytosol_Assay->Decision_AO AO_Liability AO Liability Detected (High Risk) Decision_AO->AO_Liability No Safe Candidate Validated Proceed to PK Decision_AO->Safe Yes Block_AO Strategy: Steric Block (Add -Me, -CF3 ortho to N) AO_Liability->Block_AO Block_AO->Cytosol_Assay Re-test

Caption: Decision tree for identifying and mitigating AO-mediated instability in pyrazine scaffolds.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][2] Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Aldehyde Oxidase-Mediated Metabolism in Drug Discovery: A Review of Current Challenges and Approaches." Drug Metabolism Reviews. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Aldehyde Oxidase-Mediated Clearance in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Obach, R. S., et al. (2006). "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics. Link

  • Garattini, E., et al. (2008). "Lipid peroxidation and aldehyde oxidation in the metabolism of pyrazine derivatives." Biochemical Pharmacology. Link

Sources

Safety Operating Guide

1-(3-Methylpyrazin-2-yl)piperidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and RCRA-Compliant Disposal of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

As a Senior Application Scientist, I frequently consult with drug development professionals on managing complex heterocyclic compounds. This compound combines two highly privileged pharmacophores: a piperidine ring and a pyrazine moiety. While these structures are foundational in synthesizing CNS therapeutics and anticancer agents ()[1], their physicochemical properties present distinct operational challenges. The secondary and tertiary amine characteristics render the compound basic, potentially corrosive, and toxic upon exposure.

This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and compliant disposal of this chemical, ensuring your laboratory exceeds standard safety baselines.

Part 1: Physicochemical & Hazard Profiling

Before designing a disposal protocol, we must understand the causality behind the hazards. Nitrogen-containing heterocycles like piperidines and pyrazines are notorious for their basicity and nucleophilicity.

Table 1: Extrapolated Quantitative Hazard Data for this compound

PropertyValue (Extrapolated)Operational Implication
Physical State Liquid / Low-melting solidRequires leak-proof secondary containment.
pH (10% aq. solution) 10.5 - 12.0 (Strong Base)Corrosive to skin/eyes; incompatible with strong acids.
Flash Point ~ 90°C - 110°CCombustible; keep away from ignition sources.
Acute Oral Toxicity (LD50) ~ 300 - 500 mg/kg (Rat)Toxic if swallowed; requires strict PPE during handling.

Causality Insight: The lone pair of electrons on the piperidine nitrogen contributes to its high pH. When mixed with acids, it undergoes an exothermic neutralization reaction. Therefore, waste segregation is critical—never store this compound in the same secondary containment as halogenated solvents or strong mineral acids. Due to the corrosive and toxic nature of piperidine derivatives, handling requires stringent adherence to safety standards ()[2].

Part 2: RCRA Classification and Regulatory Grounding

In the United States, the disposal of this compound falls strictly under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Hazardous wastes must be managed from "cradle-to-grave" under Subtitle C ()[3]. Because it exhibits characteristics of corrosivity (D002) and toxicity, it cannot be disposed of down the drain or in standard municipal solid waste.

Furthermore, if your facility generates more than 1,000 kg of hazardous waste per month (Large Quantity Generator), the storage of this compound is subject to RCRA Organic Air Emission Standards. Facilities storing this waste must comply with Subparts AA, BB, and CC to prevent volatile organic compound (VOC) release ()[4][5]. This requires specific vapor-tight containers and regular leak monitoring.

Part 3: Step-by-Step Disposal Methodology

To ensure a self-validating system, every step of the disposal process must be documented and verified against safety data sheets.

Step 1: Segregation and Satellite Accumulation
  • Container Selection: Use high-density polyethylene (HDPE) or Teflon-lined steel drums. Avoid unlined metal containers, as the basic nature of the compound can induce corrosion.

  • Labeling: Immediately affix a "Hazardous Waste" label at the point of generation. The label must explicitly state "Toxic/Corrosive Organic Liquid" and include the accumulation start date.

  • Vapor Control: Seal the container with a vapor-tight lid equipped with a pressure-relief valve to comply with EPA Subpart CC regulations.

Step 2: Central Accumulation Area (CAA) Transfer
  • Transfer Protocol: Once the satellite container reaches 55 gallons, or the 90-day/180-day limit is approaching, transfer the waste to the CAA using secondary containment carts.

  • Compatibility Check: Ensure the CAA storage bay is physically separated from oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.

Step 3: TSDF Dispatch and Incineration
  • Manifesting: Complete the Uniform Hazardous Waste Manifest (EPA Form 8700-22).

  • Destruction Method: Dispatch the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration equipped with an afterburner and scrubber ()[6]. Causality Insight: Combusting nitrogenous heterocycles generates toxic nitrogen oxides (NOx). Standard incineration without scrubbing will violate Clean Air Act standards.

RCRA_Workflow Gen Waste Generation (this compound) SAA Satellite Accumulation Area (HDPE, Vapor-Tight) Gen->SAA Immediate Transfer Main Central Accumulation Area (RCRA 90/180-Day Limit) SAA->Main Volume > 55 gal or Time Limit Transport Licensed Hazmat Transport (EPA Manifest Form 8700-22) Main->Transport Dispatch TSDF TSDF Processing (Incineration + NOx Scrubber) Transport->TSDF Chain of Custody

RCRA cradle-to-grave disposal workflow for nitrogenous heterocyclic waste.

Part 4: Step-by-Step Spill Response Protocol

If a leak occurs, the response must be immediate and calculated to prevent inhalation exposure and environmental contamination.

  • Evacuation & Assessment: Evacuate the immediate area. Assess the spill volume from a safe distance.

  • PPE Donning: Responders must wear Level B PPE, including a NIOSH-approved respirator with an organic vapor/acid gas cartridge, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality Insight: Never use sawdust or organic absorbents. The heat of absorption combined with the basic nature of the chemical can trigger spontaneous combustion.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by a water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate & Ventilate Assess->Evac Large PPE Don Level B PPE (Respirator, Nitrile) Assess->PPE Small Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Transfer to RCRA Solid Waste Contain->Dispose

Step-by-step logical workflow for hazardous chemical spill response and containment.

Conclusion

Building a culture of laboratory safety requires more than just following rules; it requires understanding the chemical logic behind the protocols. By respecting the basicity, toxicity, and environmental impact of this compound, research facilities can maintain compliance, protect their scientists, and ensure seamless operational workflows.

References

  • [3] Title: Resource Conservation and Recovery Act (RCRA) Overview | Source: US EPA | URL: [Link]

  • [4] Title: Applicability and Requirements of the RCRA Organic Air Emission Standards | Source: US EPA | URL: [Link]

  • [5] Title: RCRA Organic Air Emission Standards for TSDFs and Generators | Source: US EPA | URL: [Link]

  • [7] Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities | Source: Semantic Scholar | URL: [Link]

  • [1] Title: Piperidine-containing drugs and recently studied analogs | Source: PubMed | URL: [Link]

Sources

Personal protective equipment for handling 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational management, and disposal of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol in a laboratory or preclinical research setting.

Executive Safety Briefing & Physicochemical Causality

In medicinal chemistry and drug development, handling novel heterocyclic building blocks requires rigorous, causality-driven safety protocols. This compound features a lipophilic pyrazine core coupled with a basic, polar piperidin-3-ol ring.

The Causality of Risk: This dual physicochemical nature allows the compound to readily partition into both aqueous and lipid environments. If accidental dermal exposure occurs, the lipophilic pyrazine moiety facilitates rapid penetration through the stratum corneum, while the basic piperidine nitrogen enhances systemic bioavailability. Furthermore, the hydroxyl group (-OH) can participate in hydrogen bonding, potentially increasing its adherence to skin, mucosal membranes, and standard latex PPE. Therefore, mitigating exposure pathways—specifically dermal and inhalation—is a critical toxicological necessity, not just a regulatory formality.

Every protocol described herein aligns with the[1] and the National Research Council's [2], ensuring a self-validating system of exposure control.

Quantitative Safety & Environmental Metrics

To establish a self-validating safety system, operational parameters must be quantified and continuously monitored.

ParameterQuantitative StandardMechanistic / Safety Justification
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures optimal containment of aerosolized particulates without causing turbulent eddies that could expel API powder back into the operator's breathing zone.
Glove Thickness ≥ 5 mil (Inner) / ≥ 8 mil (Outer)Provides a sufficient mechanical barrier and delays the chemical permeation of lipophilic pyrazine derivatives, which can rapidly penetrate standard latex.
Sash Height ≤ 18 inches during operationCreates a physical barrier against unexpected energetic reactions or splashes while maintaining certified airflow dynamics.
Spill Containment Radius 1.5x the spill diameterEnsures complete encapsulation of the spill zone, preventing microscopic particulate spread before solvent dampening.

Mandatory Personal Protective Equipment (PPE) Matrix

Relying on standard PPE is insufficient for novel APIs. The following tiered PPE protocol is mandatory for handling this compound.

Protection ZoneRequired PPE SpecificationOperational Directive
Hands Double-layer Nitrile glovesMandatory. Inspect inner gloves for micro-tears before donning the outer layer. Replace outer gloves immediately if contaminated.
Eyes/Face ANSI Z87.1-compliant splash gogglesMandatory. Standard safety glasses lack the orbital seal required to protect against aerosolized pyrazine powders, which are severe ocular irritants.
Body Flame-resistant (FR) or 100% Cotton Lab CoatMandatory. Fully buttoned. Synthetic fabrics (e.g., polyester) must be avoided to prevent static discharge when handling dry powders.
Respiratory N95/P100 particulate respiratorConditional. Required only if weighing/transferring dry powder outside of a certified chemical fume hood or glove box (highly discouraged).

Operational Workflow Visualization

PPE_Workflow Start Risk Assessment: This compound Hood Engineering Controls: Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood BasePPE Standard PPE Donning: Cotton Lab Coat, Splash Goggles Hood->BasePPE Glove Glove Selection: Double-layer Nitrile (Min 5 mil) BasePPE->Glove State Physical State of Compound? Glove->State Powder Powder Form: Mitigate Static, Keep in Hood State->Powder Solid/Powder Liquid Solution Form: Proceed to Chemical Transfer State->Liquid Liquid/Solution Powder->Liquid Decon Decontamination & Doffing: Dispose via EPA RCRA Guidelines Liquid->Decon

Decision matrix and PPE donning workflow for handling this compound.

Step-by-Step Operational Methodologies

Workflow A: Safe Weighing and Transfer Protocol

Nitrogen-rich heterocycles in powder form can hold a significant static charge, leading to sudden aerosolization and inhalation exposure.

  • System Verification: Purge the analytical balance area inside the fume hood. Ensure the hood sash is lowered to the operational mark (≤ 18 inches).

  • Static Mitigation: Use an anti-static zero-stat gun or an ionizing bar over the weighing spatulas and pre-tared weigh boats to neutralize static fields.

  • Execution: Using a non-sparking micro-spatula, transfer the this compound into the weigh boat.

  • In-Situ Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the weigh boat or transfer the solid to a sealed volumetric flask inside the hood before adding solvent. Never transport unsealed dry powder across the laboratory.

Workflow B: Spill Response and Decontamination Protocol

Pyrazine derivatives require chemical suppression, not just physical cleanup.

  • Isolation: Immediately halt work, lower the fume hood sash completely, and alert personnel in the immediate vicinity.

  • Containment (Solid Spill): Do NOT dry sweep, as this aerosolizes the API. Cover the spilled powder with absorbent pads dampened with a 10% ethanol/water mixture to suppress dust and begin solubilization.

  • Collection: Carefully scoop the dampened material using a disposable, non-sparking tool. Place all debris into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild lab detergent solution to break down residual lipophilic compounds, followed by a final wipe-down with 70% Isopropyl Alcohol (IPA).

Workflow C: Doffing and Waste Segregation Protocol

Improper doffing is the leading cause of secondary dermal exposure.

  • Outer Glove Removal: While your hands are still inside the fume hood, pinch the exterior of the outer nitrile glove at the wrist. Peel it off inside-out, encapsulating any chemical residue, and discard it into the solid hazardous waste bin.

  • Inner Glove Inspection: Visually inspect the inner gloves for any signs of chemical breakthrough, discoloration, or micro-tears.

  • Final Doffing: Step away from the hood. Remove safety goggles by handling only the clean straps. Remove the lab coat. Finally, remove the inner gloves using the inside-out technique and immediately wash hands thoroughly with soap and water.

Waste Management & Disposal Plan

Waste generated from handling this compound must be managed strictly according to regulations to prevent environmental contamination and ensure facility compliance[3].

  • Solid Waste (U-Listed/Characteristic): Contaminated PPE (gloves, weigh boats, absorbent pads) must be placed in a heavy-duty, clearly labeled polyethylene bag or rigid bin designated for "Hazardous Solid Organic Waste."

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Non-halogenated solutions (e.g., in DMSO or Methanol) must be kept strictly separate from halogenated waste streams (e.g., Dichloromethane) to prevent exothermic reactions in the waste carboy and to comply with incineration regulations.

  • Labeling: All waste containers must be explicitly labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date.

References

  • [2] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • [1] Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • [3] Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories (RCRA). U.S. EPA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.